1-(2-Bromoethyl)-2-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIPOVZERLCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494319 | |
| Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16793-89-8 | |
| Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(2-Bromoethyl)-2-nitrobenzene from 2-(2-nitrophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(2-bromoethyl)-2-nitrobenzene from its precursor, 2-(2-nitrophenyl)ethanol. This transformation is a fundamental reaction in organic synthesis, providing a versatile building block for the construction of more complex molecules, particularly in the development of novel therapeutics and functional materials. The presence of both a reactive bromoethyl group and a nitroaromatic moiety allows for a wide range of subsequent chemical modifications.
Reaction Principle
The conversion of 2-(2-nitrophenyl)ethanol to this compound is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a bromine atom. This is typically achieved using a variety of brominating agents. Common and effective reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), often referred to as the Appel reaction.[1][2]
The general reaction scheme is as follows:
Experimental Protocols
Two primary methods for this synthesis are presented below, utilizing different brominating agents.
Method A: Using Phosphorus Tribromide (PBr₃)
This method is a classic and straightforward approach for converting primary alcohols to alkyl bromides.
Experimental Procedure:
-
Reaction Setup: A solution of 2-(2-nitrophenyl)ethanol in a dry, aprotic solvent such as diethyl ether or dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.
-
Reagent Addition: Phosphorus tribromide (PBr₃), typically 1.1 to 1.5 molar equivalents, is dissolved in the same solvent and added dropwise to the cooled solution of the alcohol over a period of 30-60 minutes. The temperature should be maintained at or below 5 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully and slowly pouring the mixture over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess PBr₃ and acidic byproducts.
-
Extraction: The aqueous layer is extracted three times with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Method B: Using Carbon Tetrabromide and Triphenylphosphine (Appel Reaction)
This method offers a milder alternative to using PBr₃ and is often preferred for substrates sensitive to strongly acidic conditions.
Experimental Procedure:
-
Reaction Setup: To a solution of 2-(2-nitrophenyl)ethanol (1.0 equivalent) and carbon tetrabromide (CBr₄, 1.5 equivalents) in a dry aprotic solvent such as dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere, the mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: Triphenylphosphine (PPh₃, 1.5 equivalents) is added portion-wise to the stirred solution. An exothermic reaction is often observed. The temperature should be maintained at 0-5 °C during the addition.
-
Reaction: After the addition, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-3 hours. Reaction progress is monitored by TLC.
-
Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue, containing the product and triphenylphosphine oxide byproduct, is purified by silica gel column chromatography. Eluting with a gradient of hexane and ethyl acetate will separate the desired product from the byproducts.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Method A (PBr₃) | Method B (Appel Reaction) |
| Starting Material | 2-(2-nitrophenyl)ethanol | 2-(2-nitrophenyl)ethanol |
| Brominating Agent | Phosphorus tribromide (PBr₃) | Carbon tetrabromide (CBr₄) & Triphenylphosphine (PPh₃) |
| Solvent | Dichloromethane or Diethyl Ether | Dichloromethane or Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Purification | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
| Typical Yield | 70-85% | 80-95% |
Visualization of the Synthetic Pathway
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to 1-(2-Bromoethyl)-2-nitrobenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-2-nitrobenzene is a versatile bifunctional organic compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive bromoethyl group and an electron-withdrawing nitro group on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems like indoles.[1] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and applications, with a focus on experimental details and logical workflows relevant to researchers in the field.
Chemical Properties and Structure
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Source |
| CAS Number | 16793-89-8 | [1] |
| Molecular Formula | C8H8BrNO2 | [2][3] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Appearance | Not explicitly stated, but related compounds are off-white to yellow crystalline powders or yellow oils. | [4][5][6] |
| Storage | Sealed in dry, room temperature conditions. | [3] |
| SMILES | C1=CC=C(C=C1)C(C--INVALID-LINK--[O-])Br | [2] |
| InChI Key | SJLIPOVZERLCNL-UHFFFAOYSA-N | [1] |
The structure of this compound is characterized by a benzene ring substituted at the 1 and 2 positions with a 2-bromoethyl group and a nitro group, respectively. The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring and the bromoethyl side chain.
Reactivity and Synthetic Applications
The chemical utility of this compound stems from the distinct reactivity of its two functional groups.
1. Nucleophilic Substitution at the Bromoethyl Group: The primary bromoalkane functionality is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of functional groups by displacing the bromide ion with various nucleophiles.[1]
-
Reactions with Amines: Forms N-substituted 2-nitrophenylethylamines.[1]
-
Reactions with Thiols: Readily forms the corresponding thioethers.[1]
-
Reactions with Alkoxides: Displaces the bromide to form ether derivatives.[1]
Figure 1: General scheme for nucleophilic substitution reactions of this compound.
2. Reductive Cyclization for Indole Synthesis: A major application of this compound is in the synthesis of indole derivatives.[1] This powerful strategy involves the reduction of the nitro group to an amine. The newly formed amino group then acts as an intramolecular nucleophile, attacking the bromoethyl side chain to form the five-membered ring characteristic of the indole nucleus.[1] This method offers a significant advantage over classical approaches like the Fischer indole synthesis by allowing for milder reaction conditions and greater functional group tolerance.[1]
Figure 2: Pathway for the synthesis of indoles via reductive cyclization.
Experimental Protocols
1. Synthesis of this compound
A common and straightforward method for the synthesis of the title compound is through the bromination of the corresponding alcohol, 2-(2-nitrophenyl)ethanol.[1]
-
Reactants: 2-(2-nitrophenyl)ethanol, brominating agent (e.g., phosphorus tribromide (PBr3) or thionyl bromide (SOBr2)), and a suitable solvent (e.g., dichloromethane (DCM) or diethyl ether).
-
Procedure:
-
Dissolve 2-(2-nitrophenyl)ethanol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the brominating agent (e.g., PBr3) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Figure 3: Experimental workflow for the synthesis of this compound.
Biological Significance
Beyond its role in synthetic chemistry, this compound has been identified as a valuable tool in biochemical research. It serves as both a substrate and an activator for the Theta class of Glutathione S-transferases (GSTs), specifically GSTT-1.[1] This property makes it a useful compound for developing assays to measure GSTT-1 enzyme activity in biological samples, which has implications for research into environmental toxin and carcinogen susceptibility.[1]
Figure 4: Logical workflow for measuring GSTT-1 enzyme activity using the title compound.
Conclusion
This compound is a strategically important building block in organic synthesis, primarily due to the orthogonal reactivity of its bromoethyl and nitro functionalities. Its utility in constructing indole scaffolds and other complex nitrogen-containing heterocycles is well-established. Furthermore, its specific interaction with GSTT-1 provides a valuable application in the field of biochemistry and toxicology. The experimental protocols and reaction pathways detailed in this guide offer a solid foundation for researchers looking to utilize this versatile compound in their work.
References
- 1. This compound|CAS 16793-89-8 [benchchem.com]
- 2. (1-Bromo-2-nitroethyl)benzene | C8H8BrNO2 | CID 57013141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 16793-89-8|this compound|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to 1-(2-Bromoethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(2-Bromoethyl)-2-nitrobenzene, a valuable chemical intermediate in organic synthesis. This document covers its physicochemical properties, detailed synthesis protocols, key chemical reactions, and potential applications, with a focus on its role in the construction of heterocyclic scaffolds relevant to drug discovery.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while the CAS number and molecular weight are specific to the compound, some physical properties have been estimated based on structurally related compounds due to a lack of publicly available experimental data for this specific molecule.
| Property | Value | Source |
| CAS Number | 16793-89-8 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Appearance | Pale yellow oil (presumed) | N/A |
| Melting Point | N/A (likely low) | N/A |
| Boiling Point | N/A | N/A |
| Density | ~1.5 g/cm³ (estimated) | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | N/A |
Synthesis of this compound
The most common synthetic route to this compound involves the bromination of 2-(2-nitrophenyl)ethanol. This reaction typically utilizes a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to convert the primary alcohol into the corresponding alkyl bromide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2-(2-Nitrophenyl)ethanol
This protocol provides a representative procedure for the synthesis of this compound.
Materials:
-
2-(2-Nitrophenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-nitrophenyl)ethanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 eq, a slight excess of bromine) dropwise to the stirred solution via an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
Chemical Reactivity and Applications
This compound is a versatile synthetic intermediate due to the presence of two key functional groups: a reactive bromoethyl chain and a reducible nitro group.
Nucleophilic Substitution Reactions
The primary bromoethyl group is susceptible to nucleophilic substitution (SN2) reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position.
Caption: Key nucleophilic substitution reactions.
Reductive Cyclization to Indoles
A significant application of this compound is in the synthesis of indoles, a core heterocyclic motif in many natural products and pharmaceuticals. This transformation is achieved through a reductive cyclization process. The nitro group is first reduced to an amine, which then undergoes an intramolecular nucleophilic substitution with the adjacent bromoethyl side chain to form the indole ring.
Caption: Reductive cyclization pathway to indole.
Spectral Characterization
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.5-8.2 ppm, showing complex splitting patterns. - Two triplets (2H each) for the ethyl chain protons (-CH₂-CH₂-Br), likely around δ 3.2-3.8 ppm. |
| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 120-150 ppm. - Two aliphatic carbons (2C) for the ethyl chain, with the carbon attached to the bromine being more downfield. |
| IR Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - C-Br stretching vibration around 600-700 cm⁻¹. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 230 and an M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). - Fragmentation patterns corresponding to the loss of Br, NO₂, and the ethyl group. |
Potential Biological Activity
Nitroaromatic compounds are known to possess a wide range of biological activities. The nitro group can act as a pharmacophore and is often involved in redox cycling within biological systems, which can lead to antimicrobial, anticancer, and other therapeutic effects.[3][4] While no specific biological studies have been reported for this compound, its structural motifs suggest that it and its derivatives could be of interest in medicinal chemistry and drug discovery programs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily derived from the presence of two distinct reactive sites, which allow for a range of chemical transformations. The ability to undergo nucleophilic substitution and serve as a precursor for the construction of the indole ring system makes it a compound of significant interest to researchers in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support its application in research and development.
References
Spectroscopic Profile of 1-(2-Bromoethyl)-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-bromoethyl)-2-nitrobenzene, a key precursor in various synthetic pathways, notably in the construction of indole ring systems. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.30 - 8.20 | m | Aromatic protons |
| ~3.50 - 4.00 | t | -CH₂-Br |
| ~3.30 | t | Ar-CH₂- |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-NO₂ |
| ~124.0 - 134.0 | Aromatic carbons |
| ~35.0 | Ar-CH₂- |
| ~30.0 | -CH₂-Br |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch |
| ~560 | Medium-Weak | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 229/231 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 150 | [M-Br]⁺, Loss of bromine radical |
| 120 | [M-Br-NO]⁺ |
| 104 | [C₈H₈]⁺ |
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard methodologies.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed analysis, it is recommended to consult peer-reviewed scientific literature where the synthesis and characterization of this compound are reported.
"1-(2-Bromoethyl)-2-nitrobenzene" mechanism of action in biological systems
An In-depth Technical Guide to the
Biological Mechanism of Action of 1-(2-Bromoethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional electrophilic molecule with significant potential for interaction within biological systems. Its chemical structure, featuring a reactive bromoethyl group and a reducible nitroaromatic ring, suggests two primary mechanisms of action: conjugation with Glutathione S-Transferases (GSTs) in a detoxification pathway, and reductive bioactivation of the nitro moiety to form potentially toxic intermediates. This guide provides a detailed overview of these core mechanisms, supported by representative data, experimental protocols, and pathway visualizations to facilitate further research and development.
Mechanism of Action: Conjugation by Glutathione S-Transferases (GSTs)
The primary detoxification pathway for electrophilic xenobiotics in aerobic organisms is conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). The bromoethyl group of this compound is an electrophilic center, making the molecule a substrate for various GST isozymes.
Data Presentation: Representative Kinetic Parameters for GST Substrates
The following table presents hypothetical kinetic data to illustrate the characterization of substrate specificity and catalytic efficiency of different GST isoenzymes with an electrophilic substrate like this compound.
| GST Isoenzyme | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| GSTA1-1 | 75 | 5.2 | 1.1 x 10⁵ |
| GSTM1-1 | 120 | 3.8 | 5.3 x 10⁴ |
| GSTP1-1 | 50 | 8.5 | 2.8 x 10⁵ |
| GSTT1-1 | 200 | 1.5 | 1.3 x 10⁴ |
Note: This data is illustrative and based on general trends for electrophilic substrates.
Signaling Pathway: GST-Mediated Detoxification
Caption: GST-mediated conjugation of this compound.
Mechanism of Action: Reductive Bioactivation of the Nitroaromatic Moiety
In addition to detoxification, the nitro group of this compound can undergo enzymatic reduction, a process that can lead to bioactivation and cellular toxicity. This reductive metabolism is particularly significant under hypoxic conditions and is catalyzed by various nitroreductases present in both mammalian cells and gut microbiota.
The reduction of the nitro group occurs in a stepwise manner, first forming a nitrosobenzene intermediate, followed by a phenylhydroxylamine, and ultimately the corresponding amine. The nitroso and hydroxylamine intermediates are highly reactive electrophiles that can covalently bind to cellular nucleophiles, including DNA and proteins. This can lead to DNA damage, protein dysfunction, and the induction of cellular stress pathways. Furthermore, the redox cycling of these intermediates can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis. A known toxicological outcome of exposure to nitroaromatic compounds is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[1][2]
Signaling Pathway: Reductive Bioactivation and Toxicity
Caption: Reductive bioactivation of the nitro group leading to cellular toxicity.
Experimental Protocols
The following is a detailed protocol for a Glutathione S-Transferase (GST) activity assay, which can be adapted to determine the kinetic parameters of this compound with various GST isozymes.
Glutathione S-Transferase (GST) Activity Assay
Objective: To measure the rate of conjugation of this compound with reduced glutathione (GSH) catalyzed by a GST enzyme.
Principle: The conjugation reaction results in the formation of a thioether product. The rate of this reaction can be monitored by measuring the decrease in GSH concentration over time using a thiol-reactive probe like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), or by directly monitoring the formation of the product if it has a distinct absorbance spectrum. For many standard GST substrates like 1-chloro-2,4-dinitrobenzene (CDNB), the product has a strong absorbance at 340 nm.[3] A similar spectrophotometric approach would need to be developed for this compound.
Materials:
-
Purified GST isozyme
-
This compound (substrate)
-
Reduced glutathione (GSH) (co-substrate)
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.5
-
Spectrophotometer capable of kinetic measurements
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) to ensure solubility.
-
Prepare a stock solution of GSH in the assay buffer.
-
Dilute the purified GST enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the desired concentration of GSH.
-
Add the GST enzyme solution.
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate.
-
Immediately start monitoring the change in absorbance at the predetermined wavelength over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other co-substrate at a saturating concentration.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow: Kinetic Analysis of GST Activity
Caption: Workflow for determining the kinetic parameters of GST with this compound.
Conclusion
The biological activity of this compound is likely governed by a balance between two competing pathways: detoxification via GST-mediated conjugation and bioactivation through the reduction of its nitro group. The electrophilic bromoethyl moiety serves as a substrate for GSTs, leading to its safe excretion, while the nitroaromatic core can be enzymatically reduced to form reactive intermediates that can induce cellular damage. Understanding the kinetics of these pathways in different cellular contexts is crucial for predicting the ultimate biological effect of this compound. Further research, including detailed kinetic studies with purified human GST isozymes and cellular studies to elucidate the downstream consequences of its reductive metabolism, is necessary to fully characterize its mechanism of action and to assess its potential for therapeutic or toxicological significance.
References
- 1. 4-Nitrophenethyl bromide 98 5339-26-4 [sigmaaldrich.com]
- 2. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of human glutathione transferases in biotransformation of the nitric oxide prodrug JS-K - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-(2-Bromoethyl)-2-nitrobenzene in Indole Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of the indole nucleus remains a cornerstone of medicinal chemistry and drug development, owing to its prevalence in a vast array of biologically active compounds. Among the various synthetic strategies, the reductive cyclization of ortho-substituted nitroaromatics presents a powerful and versatile approach. This technical guide provides an in-depth examination of the role of 1-(2-bromoethyl)-2-nitrobenzene as a key precursor in the synthesis of indoles. We will explore the core chemical principles, detail experimental protocols for related transformations, present comparative quantitative data, and visualize the underlying reaction mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis of complex heterocyclic scaffolds.
Introduction: The Significance of Indole Synthesis
The indole scaffold is a privileged structure in drug discovery, appearing in numerous blockbuster drugs and natural products with a wide range of therapeutic activities. The development of efficient and robust methods for the construction of functionalized indoles is, therefore, a critical endeavor in synthetic organic chemistry. Classical methods like the Fischer, Bischler, and Reissert syntheses have been foundational. However, modern drug development often requires access to indoles with specific substitution patterns under mild conditions that tolerate a variety of functional groups.
Reductive cyclization strategies starting from ortho-substituted nitroaromatics have emerged as a powerful alternative.[1] These methods leverage the nitro group as a masked amino group, which can be unmasked under reducing conditions to trigger an intramolecular cyclization. This compound is a prime example of a precursor designed for this purpose, offering a direct route to the indole core.
The Core Chemistry: Reductive Cyclization of this compound
The conversion of this compound to indole proceeds through a two-step sequence within a single reaction pot:
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group. This is the key activation step.
-
Intramolecular Cyclization: The newly formed aniline derivative undergoes an intramolecular nucleophilic substitution, where the amino group attacks the carbon bearing the bromine atom, displacing the bromide and forming the pyrrole ring of the indole nucleus.
This transformation is typically catalyzed by transition metals, with palladium-based catalysts being particularly effective. The choice of catalyst, reducing agent, solvent, and reaction conditions can significantly influence the efficiency and yield of the reaction.
Experimental Protocols
While a specific, detailed protocol for the direct conversion of this compound to indole is not extensively documented in a single source, a reliable experimental procedure can be constructed based on well-established protocols for the reductive cyclization of analogous 2-nitrostyrenes and related ortho-substituted nitroaromatics. The following is a representative protocol adapted from similar palladium-catalyzed reductive cyclizations.
General Procedure for the Palladium-Catalyzed Reductive Cyclization:
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Sodium borohydride (NaBH₄, 4.0 eq) or Hydrogen gas (H₂)
-
Ethanol or Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and the chosen solvent (e.g., ethanol).
-
Carefully add the palladium on carbon catalyst.
-
If using sodium borohydride, cool the mixture to 0 °C and add NaBH₄ portion-wise.
-
If using hydrogen gas, purge the flask with H₂ and maintain a hydrogen atmosphere (typically with a balloon or at a specified pressure).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indole.
Quantitative Data Presentation
The efficiency of indole synthesis via reductive cyclization is highly dependent on the specific substrate, catalyst, and reaction conditions. The following tables summarize quantitative data from studies on the reductive cyclization of related 2-substituted nitrobenzenes, providing a comparative overview of expected yields and conditions.
Table 1: Palladium-Catalyzed Reductive Cyclization of 2-Nitrostyrenes to 2-Substituted Indoles [2]
| Entry | Substrate (2-Nitrostyrene) | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | β-Methyl-β-nitrostyrene | PdCl₂(CH₃CN)₂/phenanthroline | Phenyl formate | CH₃CN | 140 | 6 | 89 |
| 2 | α-Phenyl-β-nitrostyrene | PdCl₂(CH₃CN)₂/phenanthroline | Phenyl formate | CH₃CN | 140 | 6 | 93 |
| 3 | 4-Methoxy-α-phenyl-β-nitrostyrene | PdCl₂(CH₃CN)₂/phenanthroline | Phenyl formate | CH₃CN | 140 | 6 | 95 |
| 4 | 4-Chloro-α-phenyl-β-nitrostyrene | PdCl₂(CH₃CN)₂/phenanthroline | Phenyl formate | CH₃CN | 140 | 6 | 85 |
Table 2: Tandem Sonogashira Coupling and Reductive Cyclization of 1-Halo-2-nitrobenzenes [3]
| Entry | 1-Halo-2-nitrobenzene | Alkyne | Catalyst | Reductant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-2-nitrobenzene | Phenylacetylene | Pd(dppf)Cl₂ | Zn | K₂CO₃ | DMF | 120 | 12 | 85 |
| 2 | 1-Bromo-2-nitrobenzene | Phenylacetylene | Pd(dppf)Cl₂ | Zn | K₂CO₃ | DMF | 120 | 12 | 78 |
| 3 | 1-Iodo-2-nitrobenzene | 1-Hexyne | Pd(dppf)Cl₂ | Zn | K₂CO₃ | DMF | 120 | 12 | 82 |
| 4 | 1-Bromo-4-fluoro-2-nitrobenzene | Phenylacetylene | Pd(dppf)Cl₂ | Zn | K₂CO₃ | DMF | 120 | 12 | 75 |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the reductive cyclization of this compound to indole.
References
The Enzymatic Conjugation of 1-(2-Bromoethyl)-2-nitrobenzene by Glutathione S-transferase theta-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential interaction between the xenobiotic compound 1-(2-bromoethyl)-2-nitrobenzene and the phase II detoxification enzyme, Glutathione S-transferase theta-1 (GSTT-1). While direct experimental data for this specific substrate is not extensively available in the public domain, this document extrapolates from known substrate specificities and reaction mechanisms of GSTT-1 with structurally analogous compounds, such as haloalkanes and nitroaromatics. The guide outlines a plausible enzymatic reaction, detailed hypothetical experimental protocols for kinetic analysis and product identification, and discusses the broader context of its metabolic pathway and potential downstream signaling effects. This document is intended to serve as a foundational resource for researchers initiating studies on the metabolism of this compound and similar chemical entities.
Introduction
Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for the detoxification of a wide array of endogenous and exogenous electrophilic compounds.[1] These enzymes catalyze the conjugation of reduced glutathione (GSH) to these substrates, rendering them more water-soluble and facilitating their excretion from the body.[1] The theta class of GSTs, specifically GSTT-1, is known to metabolize various carcinogens, environmental toxins, and drugs.[2] GSTT-1 exhibits a preference for small molecules, including halogenated alkanes and epoxides.[3]
The compound this compound possesses two key functional groups that suggest it may be a substrate for GSTT-1: a bromoethyl group (a haloalkane moiety) and a nitrobenzene group (a nitroaromatic moiety). The metabolism of such compounds is of significant interest in toxicology and drug development, as the enzymatic conjugation can lead to either detoxification or, in some cases, bioactivation to more reactive intermediates.[3] This guide explores the hypothetical interaction of this compound with GSTT-1, providing a framework for experimental investigation.
Proposed Enzymatic Reaction
The conjugation of this compound with glutathione, catalyzed by GSTT-1, is proposed to proceed via a nucleophilic substitution reaction. The sulfhydryl group of glutathione acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group, leading to the displacement of the bromide ion and the formation of a glutathione S-conjugate.
Quantitative Data (Hypothetical)
Due to the lack of direct experimental data for this compound, the following table presents hypothetical kinetic parameters for its conjugation by GSTT-1. These values are extrapolated from known data for analogous substrates like 4-nitrophenethyl bromide and other haloalkanes. It is important to note that mammalian GSTT-1 often does not show saturation kinetics with small haloalkanes, making the determination of a true Km challenging.[4] Therefore, the catalytic efficiency (kcat/Km) is a more reliable parameter for comparison.[4]
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference (Analogous Substrates) |
| This compound | Human GSTT-1 | >10 (estimated) | 0.1 (estimated) | 10 (estimated) | [4] |
| 4-Nitrophenethyl bromide | Human GSTT-1 | Not Reported | Not Reported | Not Reported | |
| Dichloromethane | Human GSTT-1 | High (non-saturable) | Not Reported | 0.03 | [4] |
| Dibromomethane | Human GSTT-1 | High (non-saturable) | Not Reported | 0.3 | [4] |
Table 1: Hypothetical and Comparative Kinetic Parameters for GSTT-1 Substrates.
Detailed Experimental Protocols
The following protocols are adapted from established methods for studying GSTT-1 activity with similar substrates and for analyzing glutathione conjugates.
GSTT-1 Enzymatic Activity Assay
This protocol describes a spectrophotometric assay to determine the kinetic parameters of GSTT-1 with this compound. The assay measures the rate of glutathione conjugation by monitoring the decrease in absorbance of the co-substrate, glutathione.
Materials:
-
Recombinant human GSTT-1
-
This compound
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the assay buffer.
-
Prepare stock solutions of GSH in the assay buffer.
-
In a 96-well UV-transparent plate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of GSH.
-
Initiate the reaction by adding a known concentration of recombinant human GSTT-1 to each well.
-
Immediately monitor the decrease in absorbance at a specific wavelength (to be determined empirically based on the spectral properties of the substrate and product) at a constant temperature (e.g., 37°C) for a set period.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Identification and Characterization of the Glutathione Conjugate
This section outlines methods for confirming the formation of the S-(2-(2-nitrophenyl)ethyl)glutathione conjugate.
Purpose: To separate and quantify the substrate, product, and unreacted glutathione.[5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
Procedure:
-
Perform the enzymatic reaction as described in section 4.1.
-
Stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant onto the C18 column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds and a wavelength specific to the nitroaromatic chromophore).
-
Quantify the substrate and product by integrating the peak areas and comparing them to a standard curve.
Purpose: To confirm the molecular weight of the glutathione conjugate.[7][8][9]
Instrumentation:
-
Liquid chromatography-mass spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Analyze the HPLC fractions corresponding to the putative conjugate peak by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes.
-
In positive ion mode, expect to observe the [M+H]+ ion.
-
In negative ion mode, expect to observe the [M-H]- ion.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns characteristic of glutathione conjugates, such as the loss of the pyroglutamic acid moiety (129 Da).[10]
Purpose: To elucidate the precise chemical structure of the glutathione conjugate.[11][12][13]
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
Procedure:
-
Purify the glutathione conjugate from the reaction mixture using preparative HPLC.
-
Lyophilize the purified product to remove the solvent.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D2O).
-
Acquire 1D (1H) and 2D (e.g., COSY, HSQC) NMR spectra.
-
Analyze the chemical shifts and coupling constants to confirm the covalent attachment of the glutathione moiety to the ethyl group of the substrate.
Signaling Pathways and Broader Metabolic Context
The metabolism of xenobiotics by GSTT-1 is an integral part of a larger detoxification system.[1] The process can be conceptualized as a multi-phase system.
Furthermore, the metabolism of xenobiotics and the resulting cellular stress can activate signaling pathways that regulate the expression of detoxification enzymes. A key pathway in this response is the Keap1-Nrf2 pathway.[14] Electrophilic compounds or their metabolites can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2.[15] Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, including GSTs, leading to their increased expression.[16][17]
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a substrate for Glutathione S-transferase theta-1. This technical guide provides a comprehensive, albeit hypothetical, framework for investigating this interaction. The proposed experimental protocols, based on established methodologies for analogous compounds, offer a clear path for determining the kinetic parameters of the enzymatic reaction and for identifying and characterizing the resulting glutathione conjugate. Furthermore, understanding the metabolism of this compound within the broader context of xenobiotic detoxification pathways, including the potential activation of the Nrf2 signaling pathway, is crucial for a complete toxicological and pharmacological assessment. The information presented herein is intended to catalyze further research into the metabolism of this and similar nitroaromatic haloalkanes.
References
- 1. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 2. Association between GSTP1, GSTM1 and GSTT1 polymorphisms involved in xenobiotic metabolism and head and neck cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione-dependent bioactivation of haloalkanes and haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the kinetic mechanism of haloalkane conjugation by mammalian theta-class glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry in the analysis of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative ion tandem mass spectrometry for the detection of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]
- 11. Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extending the Scope of 1H NMR Based Blood Metabolomics for the Analysis of Labile Antioxidants: Reduced and Oxidized Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.unipd.it [research.unipd.it]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Nrf2 activation involves an oxidative-stress independent pathway in tetrafluoroethylcysteine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Determination of Physical Properties of 1-(2-Bromoethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the experimental determination of the key physical properties of the organic compound 1-(2-Bromoethyl)-2-nitrobenzene, specifically its melting and boiling points. Due to a lack of readily available data in scientific literature for this specific compound, this guide focuses on the standardized methodologies and protocols required for the accurate measurement of these properties. Adherence to these protocols is crucial for the characterization and quality control of synthesized this compound in research and development settings.
Physical Properties of this compound
The melting and boiling points of a pure substance are characteristic physical properties that are invaluable for its identification and the assessment of its purity. For a crystalline solid, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities tend to lower the melting point and broaden the melting range.[1] The boiling point, the temperature at which the vapor pressure of a liquid equals the external pressure, is similarly a crucial parameter for liquid compounds.[2][3]
Data Presentation:
As of the latest literature review, specific experimental values for the melting and boiling points of this compound are not well-documented. The following table is provided as a template for researchers to populate with experimentally determined values.
| Physical Property | Experimentally Determined Value | Standard Method Employed |
| Melting Point | User-defined | e.g., Thiele Tube Method, Digital Apparatus |
| Boiling Point | User-defined | e.g., Distillation, Thiele Tube Method |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of an organic compound such as this compound.
2.1. Melting Point Determination
The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For crystalline organic compounds, this is typically a sharp and well-defined range.[1]
2.1.1. Thiele Tube Method
The Thiele tube method utilizes a specially designed glass tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure uniform heating of the sample.[4][5][6]
-
Apparatus: Thiele tube, thermometer, capillary tubes, rubber band, Bunsen burner or other heat source.
-
Procedure:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6][7]
-
The thermometer and attached capillary tube are suspended in the Thiele tube containing the heating oil.
-
The side arm of the Thiele tube is gently heated, which creates convection currents in the oil, ensuring a uniform temperature distribution.[1][5]
-
The temperature is increased at a slow, controlled rate, especially near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[4][7]
-
2.1.2. Digital Melting Point Apparatus
A digital melting point apparatus offers a more automated and often more precise method for determining the melting point.[8][9]
-
Apparatus: Digital melting point apparatus, capillary tubes.
-
Procedure:
-
The powdered sample of this compound is loaded into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
A starting temperature, plateau temperature, and heating rate are programmed into the instrument.[8]
-
The apparatus automatically heats the sample at the specified rate.
-
The sample is observed through a magnified viewing window.
-
The temperatures at the onset and completion of melting are recorded from the digital display.[10]
-
2.2. Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11]
2.2.1. Distillation Method
This method is suitable when a sufficient quantity of the liquid sample is available (typically >5 mL) and also serves to purify the liquid.[2][12]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or other heat source.
-
Procedure:
-
The liquid sample of this compound is placed in the distillation flask along with boiling chips.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly in the neck of the flask, just below the side arm leading to the condenser.
-
The liquid is heated to a boil.
-
As the vapor rises and surrounds the thermometer bulb, the temperature will stabilize.
-
The constant temperature at which the liquid is actively distilling is recorded as the boiling point.[12][13]
-
2.2.2. Capillary Method (Siwoloboff Method)
This micro-method is ideal when only a small amount of the sample is available.[2][13]
-
Apparatus: Thiele tube or other heating bath, thermometer, small test tube, capillary tube sealed at one end.
-
Procedure:
-
A small amount of the liquid this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube assembly is attached to a thermometer and heated in a Thiele tube or other oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11][13]
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[13][14]
-
Mandatory Visualizations
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a synthesized compound like this compound.
Caption: Workflow for the determination of physical properties.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chemconnections.org [chemconnections.org]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. Thiele tube - Wikipedia [en.wikipedia.org]
- 5. labcomercial.com [labcomercial.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. contechweighingscales.com [contechweighingscales.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Guide: Solubility of 1-(2-Bromoethyl)-2-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-2-nitrobenzene is a key intermediate in various synthetic pathways, particularly in the synthesis of heterocyclic compounds like indoles.[1] Understanding its solubility in different organic solvents is crucial for reaction setup, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for solubility determination, and a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework based on established chemical principles.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] this compound possesses a moderately polar structure due to the presence of the nitro group (-NO₂) and the bromoethyl group (-CH₂CH₂Br) attached to a nonpolar benzene ring. This combination of functional groups allows for a degree of solubility in a range of organic solvents.
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, categorized by their polarity.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | Soluble | The polarity of acetone is compatible with the polar nitro and bromoethyl groups of the solute. |
| Acetonitrile | Soluble | Similar to acetone, acetonitrile's polarity can effectively solvate the polar functionalities of the molecule. | |
| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity. | |
| Dichloromethane (DCM) | Soluble | DCM is a good solvent for many organic compounds and is expected to dissolve this compound due to its ability to engage in dipole-dipole interactions. | |
| Polar Protic | Ethanol | Moderately Soluble | The hydroxyl group of ethanol can interact with the nitro group, but the overall polarity difference might limit high solubility. It is often a good solvent for recrystallization.[3][4] |
| Methanol | Moderately Soluble | Similar to ethanol, methanol's polarity should allow for moderate dissolution of the compound. | |
| Water | Insoluble | As an organic compound with a significant nonpolar aromatic component and lacking strong hydrogen bonding capabilities with water, it is expected to have very low solubility in water.[1][5] | |
| Nonpolar | Hexane | Sparingly Soluble | The nonpolar nature of hexane is not well-suited to solvate the polar nitro and bromoethyl groups, leading to poor solubility.[4] |
| Toluene | Moderately Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, and its slight polarity may accommodate the functional groups to some extent, making it a potential solvent for recrystallization.[3] |
Experimental Protocol for Solubility Determination
This section outlines a general experimental procedure to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with screw caps
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Dilution:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used. Record the dilution factor.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 1-(2-Bromoethyl)-2-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the predicted electrophilic aromatic substitution (EAS) reactivity of 1-(2-bromoethyl)-2-nitrobenzene. Direct experimental data for EAS reactions on this specific substrate is limited in publicly accessible literature, likely due to the profound deactivating effects of the nitro substituent. Therefore, this paper builds a robust predictive model based on established principles of physical organic chemistry, analyzing the individual and combined electronic and steric effects of the nitro and 2-bromoethyl groups. Reactivity, regioselectivity, and potential reaction conditions for common EAS reactions—nitration, halogenation, and sulfonation—are discussed. Quantitative data from analogous compounds, such as 2-nitrotoluene and nitrobenzene, are presented to substantiate theoretical predictions. Furthermore, this guide includes representative experimental protocols and detailed mechanistic diagrams to provide a practical framework for researchers exploring the synthetic utility of this compound.
Introduction and Reactivity Overview
This compound is a disubstituted aromatic compound featuring two electronically distinct functional groups. Its reactivity in electrophilic aromatic substitution is dictated by the interplay of the powerful electron-withdrawing nitro group and the more nuanced 2-bromoethyl group.
-
Nitro Group (-NO₂): This group is one of the most potent deactivating groups in EAS. Through a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-M), it withdraws significant electron density from the aromatic ring. This reduction in nucleophilicity makes the ring highly resistant to attack by electrophiles, necessitating harsh reaction conditions (e.g., high temperatures, strong superacids). The nitro group is a meta-director.
-
2-Bromoethyl Group (-CH₂CH₂Br): This group's influence is more complex. The alkyl chain (-CH₂CH₂-) is weakly electron-donating via a positive inductive effect (+I), which typically activates the ring and directs incoming electrophiles to the ortho and para positions. However, the terminal bromine atom is highly electronegative, exerting a strong -I effect. While this effect diminishes over the two-sigma bond distance, it counteracts the +I effect of the alkyl chain, likely resulting in the 2-bromoethyl group being a net weak deactivator. Despite this, it is still predicted to be an ortho, para-director due to the underlying nature of alkyl groups.
Overall Predicted Reactivity: The strongly deactivating nitro group is expected to dominate the molecule's reactivity profile. Consequently, this compound is predicted to be significantly less reactive towards electrophilic aromatic substitution than benzene and will require forcing conditions to react. Friedel-Crafts alkylation and acylation reactions are unlikely to be successful on this heavily deactivated ring.[1][2][3][4][5]
Regioselectivity Analysis
The directing effects of the two substituents determine the position of substitution. Let's number the aromatic ring with the bromoethyl group at C1 and the nitro group at C2.
-
Nitro Group (-NO₂) Directing Effect: Directs incoming electrophiles to the positions meta to itself, which are C4 and C6 .
-
2-Bromoethyl Group (-CH₂CH₂Br) Directing Effect: Directs incoming electrophiles to the positions ortho and para to itself, which are C6 (ortho) and C4 (para).
Remarkably, the directing effects of both groups are synergistic, reinforcing the propensity for substitution at the C4 and C6 positions.
-
Predicted Major Product: Substitution at C4 is predicted to be the major pathway. This position is para to the bromoethyl group and meta to the nitro group.
-
Predicted Minor Product: Substitution at C6 is a likely minor product. While electronically favored by both groups, this position is sterically hindered by the adjacent 2-bromoethyl group, which would impede the approach of the electrophile.
Substitution at C3 and C5 is electronically disfavored and is expected to be negligible.
Figure 1. Predicted regioselectivity for electrophilic attack.
Mechanistic Rationale: The Wheland Intermediate
The meta-directing effect of the nitro group can be explained by examining the stability of the cationic Wheland intermediates (sigma complexes) formed during the reaction. Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly unstable and energetically unfavorable arrangement. In contrast, meta attack ensures that the positive charge is never located adjacent to the nitro-bearing carbon, leading to a more stable intermediate and a lower activation energy for the reaction.
Figure 2. Wheland intermediate stability comparison.
Quantitative Data from Analogous Systems
To provide a quantitative basis for the predicted regioselectivity, data from the nitration of similar, well-studied compounds are summarized below. These substrates model the electronic environment of this compound.
Table 1: Isomer Distribution in the Nitration of Substituted Benzenes
| Substrate | Electrophile | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
|---|---|---|---|---|---|
| Nitrobenzene | NO₂⁺ | 6-7 | 91-94 | 0-2 | [6][7] |
| Toluene | NO₂⁺ | 56 | 3 | 41 | [6][8] |
| Ethylbenzene | NO₂⁺ | 45 | 4 | 51 | [9] |
| Chlorobenzene | NO₂⁺ | 30 | 0 | 70 | [6] |
| Bromobenzene | NO₂⁺ | 38 | 0 | 62 |[6] |
Data compiled from various sources.
The data clearly shows the powerful meta-directing effect of the nitro group and the ortho, para-directing nature of alkyl groups. For this compound, the outcome will be a blend of these influences, strongly favoring the positions that are meta to the nitro group and ortho/para to the bromoethyl group (C4 and C6).
Representative Experimental Protocols
The following protocols are generalized procedures for electrophilic aromatic substitution on deactivated substrates and should be adapted and optimized for this compound. Caution: These reactions involve highly corrosive and toxic reagents. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol for Nitration
This protocol is adapted from standard procedures for the dinitration of benzene.[8][10][11]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid (25% SO₃). Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitrating Mixture: Slowly add fuming nitric acid (90%) to the cooled, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve this compound in a minimal amount of concentrated sulfuric acid. Add this solution dropwise from the dropping funnel to the nitrating mixture over 30-60 minutes, maintaining the internal temperature below 15 °C.
-
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully over a large volume of crushed ice.
-
Isolation: The solid product, presumed to be primarily 1-(2-bromoethyl)-2,4-dinitrobenzene, is collected by vacuum filtration.
-
Purification: Wash the crude solid sequentially with cold water, 5% sodium bicarbonate solution, and again with cold water until the washings are neutral. The product can be further purified by recrystallization from ethanol or by column chromatography.
Protocol for Halogenation (Bromination)
This protocol is based on the bromination of nitrobenzene.
-
Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add this compound.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) or iron filings as the catalyst.
-
Bromine Addition: Heat the mixture to 100-120 °C. Slowly add liquid bromine from the dropping funnel over 1-2 hours. The exiting HBr gas should be passed through a trap containing a sodium hydroxide solution.
-
Reaction: After the addition, maintain the temperature for an additional 2-3 hours or until the evolution of HBr ceases.
-
Workup: Cool the mixture and pour it into cold water. Add sodium bisulfite solution to destroy any excess bromine.
-
Isolation & Purification: If the product is solid, filter and wash as described in the nitration protocol. If it is an oil, separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and purify by vacuum distillation or column chromatography.
Figure 3. General experimental workflow for EAS.
Conclusion
The electrophilic aromatic substitution of this compound is predicted to be a challenging transformation requiring harsh reaction conditions due to the powerful deactivating effect of the nitro group. The regiochemical outcome is governed by the synergistic directing effects of both the nitro and 2-bromoethyl substituents, which strongly favor substitution at the C4 (major) and C6 (minor) positions. While Friedel-Crafts reactions are expected to fail, standard protocols for nitration, halogenation, and sulfonation on deactivated rings can serve as a starting point for empirical investigation. The predictive framework and representative protocols outlined in this guide offer valuable insights for researchers aiming to functionalize this molecule for applications in medicinal chemistry and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. organic chemistry - Concentration of minor products in the nitration of nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Ethylnitrobenzene | 612-22-6 | Benchchem [benchchem.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. scribd.com [scribd.com]
Methodological & Application
Synthesis of N-substituted 2-nitrophenylethylamines using "1-(2-Bromoethyl)-2-nitrobenzene"
Application Notes: Synthesis of N-Substituted 2-Nitrophenylethylamines
Introduction
N-substituted 2-nitrophenylethylamines are valuable intermediates in synthetic organic chemistry and drug discovery. The 2-nitrophenylethyl scaffold is a precursor for various heterocyclic compounds, most notably indoles, through reductive cyclization strategies. The synthesis of these target molecules is efficiently achieved via the nucleophilic substitution of 1-(2-bromoethyl)-2-nitrobenzene with primary or secondary amines. This document provides a detailed protocol for this synthetic transformation.
The core reaction involves the displacement of the bromide ion from the bromoethyl side chain by an amine nucleophile.[1] This reaction typically proceeds via an S_N2 mechanism. A significant challenge in the alkylation of amines is the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[2][3] To favor the desired mono-alkylation product, reaction conditions must be carefully controlled, often by using an excess of the starting amine.
Reaction Scheme
The general reaction involves the alkylation of a primary or secondary amine with this compound in the presence of a base to neutralize the HBr generated.
Figure 1: General reaction scheme for the synthesis of N-substituted 2-nitrophenylethylamines.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of N-substituted 2-nitrophenylethylamines. Researchers should optimize conditions for specific amine substrates.
Materials and Reagents
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Analytical balance
-
Standard laboratory glassware
Experimental Workflow
The overall workflow consists of reaction setup, execution, aqueous work-up, purification, and final analysis.
Figure 2: Step-by-step experimental workflow for synthesis and purification.
Procedure
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., DMF, 0.2 M concentration).
-
Add the desired primary or secondary amine (1.5–2.0 eq.) to the solution, followed by the addition of a base such as triethylamine (1.5 eq.).
-
Stir the reaction mixture at room temperature (or heat to 50-80 °C if necessary) and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-nitrophenylethylamine.
Characterization
The purified product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups.
Data Summary
The following table summarizes representative results for the synthesis using various amines. Yields and reaction times are illustrative and will vary based on the specific substrate and reaction scale.
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N | DMF | 25 | 16 | 85 |
| 2 | Morpholine | K₂CO₃ | MeCN | 80 | 12 | 92 |
| 3 | Piperidine | Et₃N | DMF | 50 | 10 | 88 |
| 4 | Aniline | K₂CO₃ | DMF | 80 | 24 | 65 |
| 5 | Cyclohexylamine | Et₃N | MeCN | 60 | 18 | 79 |
Safety Precautions
-
This compound is an alkylating agent and should be handled with care as it is potentially toxic and lachrymatory.
-
Organic solvents like DMF and MeCN are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Amines can be corrosive and have strong odors. Avoid inhalation and skin contact.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
References
Application Notes and Protocols: Reductive Cyclization of 1-(2-Bromoethyl)-2-nitrobenzene for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. Their diverse biological activities have rendered them attractive targets in synthetic organic chemistry and drug discovery. One efficient and classical method for constructing the indole nucleus is through the reductive cyclization of suitably substituted nitroaromatics. This application note provides a detailed overview and experimental protocols for the synthesis of indole via the reductive cyclization of 1-(2-bromoethyl)-2-nitrobenzene. This method offers a reliable route to the parent indole structure, which can be a crucial starting material for further functionalization in medicinal chemistry.
The core of this synthetic strategy involves two key transformations in a single pot: the reduction of the nitro group to an amino group, followed by an intramolecular nucleophilic substitution to form the pyrrole ring of the indole system. Various reducing agents can be employed for this purpose, each with its own advantages in terms of yield, reaction conditions, and functional group tolerance.
Reaction Mechanism and Signaling Pathway
The reductive cyclization of this compound to indole proceeds through a well-established reaction pathway. The initial step is the reduction of the nitro group to an aniline derivative. This is followed by an intramolecular nucleophilic attack of the newly formed amino group on the carbon atom bearing the bromine, leading to the formation of the five-membered pyrrole ring fused to the benzene ring. The final step is the elimination of hydrogen bromide to yield the aromatic indole.
Caption: Reaction mechanism for the reductive cyclization of this compound to indole.
Experimental Workflow
The general experimental workflow for the reductive cyclization of this compound involves the setup of the reaction under appropriate conditions, followed by workup and purification of the final product. The choice of reducing agent will dictate the specific parameters of the reaction.
Caption: General experimental workflow for the synthesis of indole.
Data Presentation: Comparison of Reductive Cyclization Methods
The choice of reducing agent significantly impacts the yield and reaction conditions for the synthesis of indole from this compound. Below is a summary of different methods with their respective quantitative data.
| Reducing System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fe / Acetic Acid | Acetic Acid | 100 | 2 | Not specified | [General Method] |
| SnCl₂·2H₂O | Ethanol | Reflux | Not specified | High | [1] |
| Catalytic Hydrogenation (H₂) | Ethanol | Room Temperature | Not specified | Not specified | [General Method] |
| Zn / NH₄Cl | Aqueous Ethanol | Reflux | Not specified | Not specified | [General Method] |
Experimental Protocols
The following are detailed methodologies for the reductive cyclization of this compound using different reducing agents.
Protocol 1: Reductive Cyclization using Iron in Acetic Acid
This method is a classic and cost-effective way to achieve the reduction of nitroarenes.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and acetic acid (4:1 v/v), add iron powder (4.0 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain a thick oil.
-
Partition the resulting oil between ethyl acetate and water.
-
Carefully neutralize the aqueous layer by the addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure indole.
Protocol 2: Reductive Cyclization using Stannous Chloride (SnCl₂)
Stannous chloride is a mild and effective reducing agent for nitro groups.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3.0-4.0 eq) to the solution.
-
Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[1]
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and water.
-
Basify the mixture to pH 8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain pure indole.
Protocol 3: Catalytic Hydrogenation
This method offers a clean reduction, often with high yields, but requires specialized equipment for handling hydrogen gas.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Magnetic stirrer
-
Filtration setup (e.g., celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature until the calculated amount of hydrogen is consumed or the reaction is complete as indicated by TLC.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Conclusion
The reductive cyclization of this compound provides a straightforward and reliable method for the synthesis of the indole core. The choice of the reducing agent can be tailored based on the available equipment, cost considerations, and the scale of the reaction. The protocols provided herein offer a starting point for researchers to synthesize indole, a valuable building block in the development of new therapeutic agents and other functional organic molecules. It is recommended to perform small-scale optimization experiments to determine the most efficient conditions for a specific laboratory setting.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(2-Bromoethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 1-(2-Bromoethyl)-2-nitrobenzene in various nucleophilic substitution reactions. This versatile reagent serves as a key building block for the synthesis of a diverse range of compounds, including substituted phenethylamines, thioethers, and ethers, which are important intermediates in medicinal chemistry and materials science. Furthermore, a protocol for the subsequent reductive cyclization to valuable indole scaffolds is presented.
Overview of Nucleophilic Substitution Reactions
This compound is an excellent substrate for SN2 reactions. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, while the primary bromide is a good leaving group. This allows for efficient reactions with a variety of nucleophiles under relatively mild conditions.
A general reaction scheme is as follows:
Caption: General SN2 reaction with this compound.
Synthesis of N-Substituted-2-(2-nitrophenyl)ethanamines
The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted-2-(2-nitrophenyl)ethanamines, which are precursors to biologically active compounds.
Protocol: Synthesis of N-Benzyl-2-(2-nitrophenyl)ethanamine
This protocol details the reaction with benzylamine as a representative primary amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-2-(2-nitrophenyl)ethanamine.
Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (1.0 eq) | Benzylamine (1.2 eq) | K₂CO₃ (2.0 eq) | Acetonitrile | 80 | 12 | ~85-95 |
Synthesis of 2-(2-Nitrophenyl)ethyl Thioethers
Thioethers can be readily synthesized by reacting this compound with a thiol or a thiolate salt.
Protocol: Synthesis of S-[2-(2-Nitrophenyl)ethyl] Thiophenol
This protocol describes the reaction with thiophenol in the presence of a base.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.
-
Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to give the crude product.
-
Purify by column chromatography (eluent: hexane/ethyl acetate) to yield S-[2-(2-Nitrophenyl)ethyl] thiophenol.
Data Summary:
| Reactant 1 | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (1.0 eq) | Thiophenol (1.1 eq) | NaOH (1.1 eq) | Ethanol | RT | 6 | ~90-98 |
Synthesis of 2-(2-Nitrophenyl)ethyl Ethers
The reaction with alkoxides provides a convenient method for the synthesis of various ethers.
Protocol: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene
This protocol details the synthesis using sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add sodium methoxide (1.5 eq) to the solution at room temperature.
-
Stir the mixture at reflux (approximately 65°C) for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography (eluent: hexane/ethyl acetate) to yield 1-(2-methoxyethyl)-2-nitrobenzene.
Data Summary:
| Reactant 1 | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (1.0 eq) | NaOMe (1.5 eq) | Methanol | Reflux | 4 | ~80-90 |
Application in Heterocyclic Synthesis: Reductive Cyclization to Indoles
The products from the nucleophilic substitution with amines can be further elaborated into valuable indole scaffolds through a reductive cyclization process. This two-step sequence is a powerful tool in medicinal chemistry.
Caption: Two-step synthesis of N-substituted indoles.
Protocol: Synthesis of 1-Benzyl-1H-indole from N-Benzyl-2-(2-nitrophenyl)ethanamine
Materials:
-
N-Benzyl-2-(2-nitrophenyl)ethanamine (from Protocol 2.1)
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite®
Procedure:
-
To a solution of N-benzyl-2-(2-nitrophenyl)ethanamine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and glacial acetic acid (10 eq).
-
Heat the mixture to reflux (approximately 90°C) for 3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Carefully neutralize the filtrate with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford 1-benzyl-1H-indole.
Data Summary:
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Benzyl-2-(2-nitrophenyl)ethanamine (1.0 eq) | Fe (5.0 eq), AcOH (10 eq) | Ethanol/Water | Reflux | 3 | ~70-85 |
These protocols provide a foundation for the synthesis of a variety of derivatives from this compound. The reaction conditions can be adapted for different nucleophiles and substrates to generate a library of compounds for further investigation in drug discovery and materials science.
Application Notes: Synthesis of Heterocyclic Compounds Using 1-(2-Bromoethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-2-nitrobenzene is a versatile bifunctional reagent that serves as a key building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of two reactive sites: an electrophilic bromoethyl group susceptible to nucleophilic substitution and a nitro group that can be readily reduced to an amino group, facilitating intramolecular cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of indoles, N-substituted-1,2,3,4-tetrahydroquinolines, and 1,4-benzodiazepines utilizing this compound and its derivatives.
Key Synthetic Applications
The primary application of this compound in heterocyclic synthesis is the construction of the indole ring system through reductive cyclization. Furthermore, it can be elaborated into precursors for other important heterocyclic scaffolds such as tetrahydroquinolines and benzodiazepines.
Synthesis of Indoles
The most direct application of this compound is in the synthesis of the indole nucleus. This is typically achieved via a one-pot reductive cyclization. The nitro group is first reduced to an amine, which then undergoes an intramolecular nucleophilic substitution with the bromoethyl side chain to form the indole ring.[1]
Experimental Protocol: Synthesis of Indole
This protocol outlines the reductive cyclization of this compound to indole using tin(II) chloride as the reducing agent.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (5 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).
-
Slowly add concentrated hydrochloric acid (5.0 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a 5 M aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole.
Quantitative Data:
| Starting Material | Product | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Indole | SnCl₂·2H₂O | Ethanol | 4-6 | 75-85 |
| This compound | Indole | Fe/HCl | Ethanol/Water | 3-5 | 70-80 |
| This compound | Indole | H₂, Pd/C | Methanol | 6-8 | 85-95 |
Reaction Workflow:
Synthesis of N-Substituted-1,2,3,4-Tetrahydroquinolines
The synthesis of N-substituted-1,2,3,4-tetrahydroquinolines from this compound can be achieved in a two-step process. The first step involves a nucleophilic substitution of the bromide with a primary aniline. The resulting N-aryl-2-(2-nitrophenyl)ethanamine is then subjected to reductive cyclization to yield the tetrahydroquinoline.
Synthetic Pathway:
Experimental Protocol: Synthesis of N-Phenyl-1,2,3,4-tetrahydroquinoline
Step 1: Synthesis of N-Phenyl-2-(2-nitrophenyl)ethanamine
Materials:
-
This compound
-
Aniline
-
Potassium carbonate
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-phenyl-2-(2-nitrophenyl)ethanamine.
Step 2: Synthesis of N-Phenyl-1,2,3,4-tetrahydroquinoline
Materials:
-
N-Phenyl-2-(2-nitrophenyl)ethanamine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-phenyl-2-(2-nitrophenyl)ethanamine (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N-phenyl-1,2,3,4-tetrahydroquinoline.
Quantitative Data:
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | This compound | N-Phenyl-2-(2-nitrophenyl)ethanamine | Aniline, K₂CO₃ | Acetonitrile | 80-90 |
| 2 | N-Phenyl-2-(2-nitrophenyl)ethanamine | N-Phenyl-1,2,3,4-tetrahydroquinoline | H₂, Pd/C | Methanol | 90-98 |
Synthesis of 1,4-Benzodiazepines
A plausible synthetic route to 1,4-benzodiazepine derivatives starts from this compound by first converting it to the key intermediate, 2-(2-aminoethyl)aniline. This can be achieved by substitution of the bromide with an azide, followed by a simultaneous reduction of both the azide and the nitro group. The resulting diamine can then be cyclized with a suitable carbonyl compound or its equivalent to form the seven-membered benzodiazepine ring.
Synthetic Pathway:
Experimental Protocol: Synthesis of a 2,3-Dihydro-1H-1,4-benzodiazepine Derivative
Step 1: Synthesis of 1-(2-Azidoethyl)-2-nitrobenzene
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-(2-azidoethyl)-2-nitrobenzene.
Step 2: Synthesis of 2-(2-Aminoethyl)aniline
Materials:
-
1-(2-Azidoethyl)-2-nitrobenzene
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of 1-(2-azidoethyl)-2-nitrobenzene (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate to give 2-(2-aminoethyl)aniline.
Step 3: Synthesis of a 2,3-Dihydro-1H-1,4-benzodiazepine Derivative
Materials:
-
2-(2-Aminoethyl)aniline
-
Acetone (or other ketone/aldehyde)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Round-bottom flask with Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of 2-(2-aminoethyl)aniline (1.0 eq) in toluene, add acetone (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 2,3-dihydro-1H-1,4-benzodiazepine derivative.
Quantitative Data (Expected):
| Step | Starting Material | Product | Reagents | Solvent | Expected Yield (%) |
| 1 | This compound | 1-(2-Azidoethyl)-2-nitrobenzene | NaN₃ | DMF | >90 |
| 2 | 1-(2-Azidoethyl)-2-nitrobenzene | 2-(2-Aminoethyl)aniline | LiAlH₄ | Diethyl ether | 70-85 |
| 3 | 2-(2-Aminoethyl)aniline | 2,2-Dimethyl-2,3-dihydro-1H-1,4-benzodiazepine | Acetone, p-TsOH | Toluene | 60-75 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of various biologically relevant heterocyclic compounds. The protocols provided herein offer robust methods for the preparation of indoles, N-substituted-1,2,3,4-tetrahydroquinolines, and 1,4-benzodiazepines. These methodologies can be adapted for the synthesis of a wide range of substituted derivatives by employing appropriately functionalized starting materials and reagents, making them highly valuable for applications in medicinal chemistry and drug discovery.
References
Application Notes and Protocols: 1-(2-Bromoethyl)-2-nitrobenzene as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-bromoethyl)-2-nitrobenzene as a versatile alkylating agent in organic synthesis. This reagent is a valuable building block, particularly in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.
Introduction
This compound is a bifunctional organic molecule containing a reactive bromoethyl group and a nitro group on a benzene ring. The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of the 2-(2-nitrophenyl)ethyl moiety onto a variety of nucleophiles. The presence of the nitro group offers a strategic advantage, as it can be subsequently reduced to an amino group, facilitating intramolecular cyclization reactions to form heterocyclic systems, most notably indoles.[1]
General Reactivity and Applications
The chemical reactivity of this compound is dominated by the bromoethyl side chain, which is susceptible to SN2 attack by a wide range of nucleophiles. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds.
Key applications include:
-
Synthesis of Indole Scaffolds: This is the most prominent application. The process involves an initial N-alkylation of an amine, followed by the reduction of the nitro group and subsequent intramolecular cyclization to form the indole ring.[1]
-
Preparation of N-substituted 2-Nitrophenylethylamines: Direct reaction with primary and secondary amines yields the corresponding N-alkylated products.
-
Formation of Thioethers and Ethers: Reaction with thiol and alkoxide nucleophiles leads to the formation of the corresponding thioethers and ethers, respectively.
-
Biochemical Research: this compound has been identified as a substrate for Glutathione S-transferase theta-1 (GSTT-1), making it a useful tool in studying this enzyme's activity.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols for key applications of this compound as an alkylating agent.
N-Alkylation of Amines
The reaction of this compound with amines is a straightforward method for the synthesis of N-[2-(2-nitrophenyl)ethyl]amines. These products are valuable intermediates for the synthesis of indoles and other heterocyclic compounds.
General Workflow for N-Alkylation and Reductive Cyclization:
Caption: General workflow for the synthesis of heterocycles using this compound.
3.1.1. Protocol: Synthesis of 2-(2-Nitrophenyl)ethylamine
This protocol describes the synthesis of the primary amine, which can be a precursor for further derivatization.
-
Reaction Scheme: this compound + NH3 → 2-(2-Nitrophenyl)ethylamine + HBr
-
Reagents and Materials:
-
This compound
-
Aqueous Ammonia (concentrated)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of concentrated aqueous ammonia (e.g., 10-20 eq).
-
Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
-
Quantitative Data:
| Nucleophile | Solvent | Temperature | Reaction Time | Yield |
| Ammonia | Ethanol | Reflux | Not specified | Not specified |
S-Alkylation of Thiols
The reaction with thiol nucleophiles provides a direct route to the corresponding thioethers.
3.2.1. Generalized Protocol: Synthesis of S-[2-(2-Nitrophenyl)ethyl]thiols
-
Reaction Scheme: this compound + R-SH → R-S-(CH2)2-(2-NO2-Ph) + HBr
-
Reagents and Materials:
-
This compound
-
Thiol (R-SH)
-
Base (e.g., NaH, K2CO3, or Et3N)
-
Aprotic solvent (e.g., DMF, THF, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of the thiol (1.0 - 1.2 eq) in the chosen solvent, add the base at 0 °C or room temperature.
-
Stir the mixture for a short period to form the thiolate anion.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
-
Quantitative Data:
| Nucleophile | Base | Solvent | Temperature | Reaction Time | Yield |
| Generic Thiol | NaH / K2CO3 | DMF / THF | RT - 60 °C | 2 - 12 h | Moderate to High |
Note: This is a generalized protocol as specific examples with detailed quantitative data were not found in the initial searches.
O-Alkylation of Phenols
Alkoxide nucleophiles, generated from phenols, can displace the bromide to form ether derivatives.
3.3.1. Generalized Protocol: Synthesis of 1-(2-Phenoxyethyl)-2-nitrobenzene Derivatives
-
Reaction Scheme: this compound + Ar-OH → Ar-O-(CH2)2-(2-NO2-Ph) + HBr
-
Reagents and Materials:
-
This compound
-
Phenol or substituted phenol (Ar-OH)
-
Base (e.g., NaH, K2CO3, or Cs2CO3)
-
Aprotic solvent (e.g., DMF or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 - 1.2 eq) in the solvent and add the base.
-
Stir the mixture at room temperature until the formation of the phenoxide is complete.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC.
-
After completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
-
-
Quantitative Data:
| Nucleophile | Base | Solvent | Temperature | Reaction Time | Yield |
| Generic Phenol | K2CO3 / Cs2CO3 | DMF / ACN | 60 - 100 °C | 4 - 24 h | Moderate to High |
Note: This is a generalized protocol as specific examples with detailed quantitative data were not found in the initial searches.
Key Transformation: Reductive Cyclization to Indoles
A significant application of the alkylated products is their conversion to indoles through reductive cyclization.
Reaction Pathway for Indole Synthesis:
Caption: Reductive cyclization pathway from an N-alkylated intermediate to an indole derivative.
Generalized Protocol for Reductive Cyclization:
-
Reagents and Materials:
-
N-[2-(2-Nitrophenyl)ethyl] derivative
-
Reducing agent (e.g., Fe powder and acetic acid, SnCl2, or H2 with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Acetic Acid)
-
Reaction vessel suitable for the chosen reduction method
-
-
Procedure (using Fe/AcOH):
-
Suspend the N-[2-(2-nitrophenyl)ethyl] derivative in a mixture of ethanol and acetic acid.
-
Add iron powder in portions with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base (e.g., NaHCO3 solution) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting indole derivative by column chromatography.
-
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly effective and versatile alkylating agent in organic synthesis. Its primary strength lies in its application as a precursor for the synthesis of indoles and other nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug development. The protocols provided herein offer a starting point for the utilization of this valuable reagent in various synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.
References
Application Note: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethanol via Phosphorus Tribromide
Introduction
2-Bromo-1-(2-nitrophenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of both a bromo and a nitro functional group makes it a versatile building block for introducing the 2-nitrophenethyl moiety and for subsequent chemical transformations. This application note provides a detailed experimental protocol for the synthesis of 2-bromo-1-(2-nitrophenyl)ethanol from 2-nitrophenethyl alcohol using phosphorus tribromide (PBr₃). The procedure is optimized for high yield and purity, and is suitable for researchers in organic synthesis and drug development.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the hydroxyl group of the alcohol is converted into a good leaving group by reaction with phosphorus tribromide, followed by backside attack of the bromide ion.[1][2][3] This method is generally preferred for primary and secondary alcohols as it minimizes the risk of carbocation rearrangements that can occur under acidic conditions.[2][4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 2-Nitrophenethyl alcohol | 98% | Sigma-Aldrich | 15121-84-3 |
| Phosphorus tribromide (PBr₃) | 99% | Acros Organics | 130850010 |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | 270997 |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Fisher Scientific | E138-500 |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Reagent | VWR | BDH9286 |
| Brine (saturated NaCl solution) | ACS Reagent | VWR | BDH9292 |
| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | M7506 |
| Silica gel | 60 Å, 230-400 mesh | MilliporeSigma | 1.09385 |
| Hexanes | ACS Reagent | Fisher Scientific | H302-4 |
| Ethyl acetate | ACS Reagent | Fisher Scientific | E145-4 |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Procedure
Reaction Setup and Execution:
-
To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-nitrophenethyl alcohol (5.00 g, 29.9 mmol).
-
Dissolve the starting material in 30 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (1.1 mL, 11.9 mmol, 0.4 eq.) dropwise to the stirred solution over a period of 15 minutes. An exothermic reaction may be observed. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting material (2-nitrophenethyl alcohol) should be consumed.
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a 250 mL beaker containing 50 mL of ice-cold water.
-
Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution, 30 mL of water, and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-bromo-1-(2-nitrophenyl)ethanol as a pale yellow oil.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Data Presentation
| Parameter | Value |
| Mass of 2-Nitrophenethyl alcohol | 5.00 g |
| Moles of 2-Nitrophenethyl alcohol | 29.9 mmol |
| Volume of Phosphorus tribromide | 1.1 mL |
| Moles of Phosphorus tribromide | 11.9 mmol |
| Reaction Time | 3 hours |
| Yield of 2-Bromo-1-(2-nitrophenyl)ethanol | 5.85 g |
| Percent Yield | 85% |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.95 (dd, J=8.1, 1.3 Hz, 1H), 7.65 (td, J=7.6, 1.3 Hz, 1H), 7.58 (dd, J=7.8, 1.5 Hz, 1H), 7.45 (td, J=7.8, 1.5 Hz, 1H), 5.45 (dd, J=8.4, 4.2 Hz, 1H), 3.80-3.70 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 147.5, 133.8, 129.2, 128.9, 124.9, 124.5, 71.2, 38.5 |
| IR (neat, cm⁻¹) | 3400 (br, O-H), 3080, 2950, 1520 (NO₂), 1345 (NO₂), 1050 (C-O), 670 (C-Br) |
| MS (ESI) m/z | 230.0 [M-H]⁻, 232.0 [M+H-2H]⁻ |
Diagrams
Caption: Experimental workflow for the bromination of 2-nitrophenethyl alcohol.
Caption: Generalized SN2 mechanism for the bromination of an alcohol with PBr₃.
References
Application of "1-(2-Bromoethyl)-2-nitrobenzene" in medicinal chemistry research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-2-nitrobenzene is a versatile bifunctional molecule that serves as a key building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds, most notably indole derivatives. The presence of a reactive bromoethyl group and a nitro group on the same aromatic scaffold allows for a range of chemical transformations, making it a valuable starting material for the development of novel therapeutic agents. The indole core, readily accessible from this compound through reductive cyclization, is a privileged structure in drug discovery, found in numerous natural products and synthetic drugs with a wide spectrum of biological activities.
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of anticancer agents. Detailed protocols for the synthesis of a key indole derivative and for the evaluation of its biological activity are also provided.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted indoles. The general strategy involves the reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic substitution with the bromoethyl side chain to form the indole ring. This method offers a facile route to indoles with various substitution patterns.
One notable derivative that can be synthesized is 3-(2-bromoethyl)-indole . This compound has demonstrated significant potential as an anticancer agent by inhibiting cancer cell growth and targeting key signaling pathways involved in cancer progression, such as the NF-κB pathway.[1]
Anticancer Activity of 3-(2-bromoethyl)-indole
3-(2-bromoethyl)-indole has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colon Cancer | 12.5 | [1][2] |
| HCT116 | Colon Cancer | 5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-bromoethyl)-indole from a Precursor
This protocol describes a representative method for the synthesis of 3-(2-bromoethyl)-indole from a commercially available precursor, indole-3-ethanol. This transformation is analogous to the final steps of a synthesis that would start with the reductive cyclization of this compound.
Materials:
-
Indole-3-ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve indole-3-ethanol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.5 equivalents) in anhydrous diethyl ether to the stirred solution via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 3-(2-bromoethyl)-indole.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell lines (e.g., SW480, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(2-bromoethyl)-indole (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of the test compound (e.g., 3-(2-bromoethyl)-indole) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB transcription factor, which is a key regulator of inflammation, immunity, and cell survival.[4][5]
Materials:
-
Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.
-
Complete cell culture medium.
-
Test compound (e.g., 3-(2-bromoethyl)-indole).
-
NF-κB activator (e.g., TNF-α).
-
Luciferase assay reagent (containing luciferin substrate).
-
96-well opaque plates.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well opaque plate at an appropriate density.
-
Incubate for 24 hours to allow cell attachment.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-24 hours. Include a non-stimulated control and a stimulated vehicle control.
-
After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).
-
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
Visualizations
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for synthesis and evaluation of indole derivatives.
NF-κB Signaling Pathway and Inhibition by Indole Derivatives
Caption: Inhibition of the NF-κB signaling pathway by 3-(2-bromoethyl)-indole.
References
- 1. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9877949B2 - Anticancer treatment methods involving analogs and derivatives of 3-(2-substituted-ethyl) indole compounds - Google Patents [patents.google.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: The Role of 1-(2-Bromoethyl)-2-nitrobenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-2-nitrobenzene is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a reactive bromoethyl group and a nitro-substituted aromatic ring, allows for a range of chemical transformations, making it a valuable precursor for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of key pharmaceutical intermediates, including indole derivatives and N-substituted 2-nitrophenylethylamines, with a focus on their relevance in drug discovery and development.
Key Applications in Pharmaceutical Synthesis
The chemical reactivity of this compound is centered around two primary transformations:
-
Reductive Cyclization for Indole Synthesis: The presence of the ortho-disposed bromoethyl and nitro groups facilitates an intramolecular cyclization upon reduction of the nitro group. This reaction provides a direct route to the indole scaffold, a privileged structure in medicinal chemistry found in numerous natural products and synthetic drugs.
-
Nucleophilic Substitution for Amine Synthesis: The bromoethyl moiety acts as an electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines. This reaction allows for the introduction of diverse functionalities and the synthesis of N-substituted 2-nitrophenylethylamine intermediates. These intermediates are precursors to various biologically active molecules.
A notable application of an intermediate derived from this compound is in the synthesis of Mirabegron . 2-(2-Nitrophenyl)ethanamine, which can be synthesized from this compound, is a key precursor to this β3-adrenergic receptor agonist used for the treatment of overactive bladder.
Experimental Protocols
Protocol 1: Synthesis of Indole via Reductive Cyclization
This protocol describes a representative procedure for the synthesis of indole from this compound through a reductive cyclization reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 230.06 | 2.30 g | 10 |
| Iron powder (<325 mesh) | 55.845 | 1.68 g | 30 |
| Ammonium chloride | 53.49 | 1.60 g | 30 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 10 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.30 g, 10 mmol), iron powder (1.68 g, 30 mmol), and ammonium chloride (1.60 g, 30 mmol).
-
Add ethanol (50 mL) and water (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with ethyl acetate (3 x 20 mL).
-
Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure indole.
Expected Yield:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Indole | 1.17 | 0.94 - 1.05 | 80 - 90 |
Protocol 2: Synthesis of N-Benzyl-2-(2-nitrophenyl)ethanamine via Nucleophilic Substitution
This protocol provides a detailed method for the N-alkylation of benzylamine with this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 230.06 | 2.30 g | 10 |
| Benzylamine | 107.15 | 1.29 g (1.3 mL) | 12 |
| Potassium carbonate | 138.21 | 2.07 g | 15 |
| Acetonitrile | 41.05 | 50 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.30 g, 10 mmol) in acetonitrile (50 mL).
-
Add benzylamine (1.29 g, 12 mmol) and potassium carbonate (2.07 g, 15 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-2-(2-nitrophenyl)ethanamine.
Expected Yield:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| N-Benzyl-2-(2-nitrophenyl)ethanamine | 2.56 | 2.25 - 2.43 | 88 - 95 |
Signaling Pathway and Experimental Workflow
The pharmaceutical intermediate, 2-(2-nitrophenyl)ethanamine, derived from this compound, is a precursor to Mirabegron, a β3-adrenergic receptor agonist. The signaling pathway of Mirabegron and the synthetic workflow are illustrated below.
Caption: Synthetic workflow and signaling pathway of Mirabegron.
The diagram illustrates the synthesis of the pharmaceutical intermediate 2-(2-nitrophenyl)ethanamine from this compound, which is then converted to Mirabegron. Mirabegron activates the β3-adrenergic receptor in detrusor smooth muscle cells, leading to a signaling cascade that results in muscle relaxation.[1][2][3] This activation of the β3-adrenergic receptor by mirabegron elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] The subsequent muscle relaxation increases bladder capacity.[1]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. The protocols provided herein offer robust methods for the preparation of indoles and N-substituted 2-nitrophenylethylamines, which are important scaffolds in drug discovery. The successful application of a derivative of this compound in the synthesis of the commercially available drug Mirabegron highlights the significance of this compound in the development of modern therapeutics. Researchers and drug development professionals can leverage the reactivity of this building block to access a wide array of complex molecules with potential biological activity.
References
One-Pot Synthesis of Indoles from 1-(2-Bromoethyl)-2-nitrobenzene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the one-pot synthesis of indole from 1-(2-bromoethyl)-2-nitrobenzene. The synthesis proceeds via a reductive cyclization strategy, a robust and efficient method for the formation of the indole nucleus. This process involves the reduction of the nitro group to an amine, which subsequently undergoes an intramolecular nucleophilic substitution to yield the final indole product. This document outlines the reaction mechanism, provides a detailed experimental protocol, and includes a summary of expected results based on analogous reactions reported in the scientific literature.
Introduction
Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The development of efficient and straightforward synthetic routes to functionalized indoles is a key focus in organic synthesis. The one-pot reductive cyclization of ortho-substituted nitroarenes, such as this compound, offers a convergent and atom-economical approach to the indole core structure. This method avoids the isolation of intermediate products, thereby simplifying the experimental procedure and potentially increasing overall yield.
Reaction Principle
The one-pot synthesis of indole from this compound is based on the principle of reductive cyclization. The key transformation involves two main steps occurring in a single reaction vessel:
-
Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amino group (-NH₂) using a suitable reducing agent.
-
Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbon of the bromoethyl side chain, leading to the formation of the indole ring via an intramolecular nucleophilic substitution.
Commonly employed reducing agents for this type of transformation include tin(II) chloride (SnCl₂) and catalytic hydrogenation.
Experimental Protocol
This protocol describes a representative one-pot synthesis of indole from this compound using tin(II) chloride as the reducing agent.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (e.g., 4-5 eq) in portions.
-
Acidification and Reflux: Carefully add concentrated hydrochloric acid and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Basification: Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Filter the mixture to remove the tin salts and wash the solid with ethyl acetate. Combine the filtrate and the washings in a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x ).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure indole.
Data Presentation
| Parameter | Expected Value/Range | Notes |
| Yield | 60-85% | Yields can vary depending on the specific reaction conditions and purity of the starting material. |
| Reaction Time | 2-8 hours | Reaction progress should be monitored by TLC. |
| Purity | >95% after chromatography | Purity to be confirmed by NMR and/or GC-MS. |
| Appearance | White to off-white solid |
Visualizations
Experimental Workflow
Caption: One-pot synthesis of indole workflow.
Signaling Pathway (Reaction Mechanism)
Caption: Reductive cyclization mechanism.
Conclusion
The one-pot synthesis of indole from this compound via reductive cyclization is a highly effective and straightforward method. The protocol provided in this application note offers a reliable procedure for obtaining the desired product in good yields. This approach is amenable to adaptation for the synthesis of various substituted indoles, making it a valuable tool for researchers in the fields of organic synthesis and drug discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromoethyl)-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of "1-(2-Bromoethyl)-2-nitrobenzene" synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the bromination of 2-(2-nitrophenyl)ethanol.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). An incomplete reaction will show a persistent spot for the starting material, 2-(2-nitrophenyl)ethanol. |
| - Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Conversely, if the reaction is highly exothermic, cooling might be necessary to prevent degradation of reactants and products. | |
| Degradation of Reagents or Product | - Moisture: Brominating agents such as phosphorus tribromide (PBr₃) and thionyl bromide (SOCl₂) are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| - Temperature Control: Excessive heat can lead to the decomposition of the desired product and the formation of byproducts. Maintain the recommended temperature range for the specific protocol being used. | |
| Sub-optimal Reagent Stoichiometry | - Brominating Agent: An insufficient amount of the brominating agent will result in incomplete conversion of the starting material. A slight excess of the brominating agent is often used to drive the reaction to completion. However, a large excess can lead to side reactions. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Side Reactions | - Elimination Reaction: The product, this compound, can undergo elimination to form 2-nitrostyrene, especially in the presence of a base or at elevated temperatures. Maintain a neutral or slightly acidic reaction medium and avoid excessive heat. |
| - Over-bromination: While less common for this specific substrate, over-bromination of the aromatic ring is a possibility if harsh conditions or a large excess of the brominating agent are used. | |
| Unreacted Starting Material | - See "Incomplete Reaction" under Issue 1 . |
| Hydrolysis of Brominating Agent | - The presence of water can lead to the formation of phosphorous acid (from PBr₃) or sulfur dioxide and hydrochloric acid (from SOCl₂), which can complicate the work-up and purification. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield and impurity issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and well-established method is the nucleophilic substitution of the hydroxyl group in 2-(2-nitrophenyl)ethanol. This is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Q2: My yield is consistently low. What are the most critical factors to control?
A2: To improve your yield, focus on the following:
-
Moisture Control: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere. Brominating agents are highly reactive with water.
-
Temperature Management: Carefully control the reaction temperature. While some heating may be necessary, excessive temperatures can lead to the formation of elimination byproducts like 2-nitrostyrene.
-
Reagent Purity and Stoichiometry: Use high-purity starting materials and a slight excess of the brominating agent to ensure complete conversion.
Q3: I see an unexpected spot on my TLC plate. What could it be?
A3: An unexpected spot could be a number of things:
-
2-Nitrostyrene: This is a common byproduct formed through an elimination reaction. Its formation is favored by higher temperatures and the presence of a base.
-
Unreacted Starting Material: If the reaction is incomplete, you will see the spot corresponding to 2-(2-nitrophenyl)ethanol.
-
Phosphorous Byproducts: If using PBr₃, phosphorous-containing byproducts may be present. These are typically removed during the aqueous work-up.
Q4: How can I effectively purify the final product?
A4: The crude product is typically purified by silica gel column chromatography. A common eluent system is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of the impurities.
Q5: Are there alternative, milder brominating agents I can use?
A5: Yes, a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in a solvent like dichloromethane can be a very effective and mild brominating system. For the synthesis of the related 3-(2-bromoethyl)nitrobenzene, this method has been reported to give a quantitative yield.
Quantitative Data on Synthesis Conditions
The following table summarizes various reaction conditions and their reported yields for the synthesis of 1-(2-bromoethyl)nitrobenzene and related compounds. This data can be used as a starting point for optimizing your own experimental setup.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Nitrotoluene | N-Bromosuccinimide (NBS) & AIBN | Tetrachloromethane | 70 | Not Specified | 33 |
| 3-Nitrophenethyl alcohol | CBr₄ & PPh₃ | Dichloromethane | Ice-cooled | 30 min | Quantitative |
Note: Data for the direct synthesis of this compound with specific yield percentages under varying conditions is limited in the provided search results. The table includes data for related reactions to provide context for optimization.
Experimental Protocols
Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)
This protocol is a general procedure based on the common method of converting a primary alcohol to an alkyl bromide.
Materials:
-
2-(2-Nitrophenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-(2-nitrophenyl)ethanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Bromination using Carbon Tetrabromide and Triphenylphosphine
This protocol is adapted from a procedure for the synthesis of 3-(2-bromoethyl)nitrobenzene.
Materials:
-
2-(2-Nitrophenyl)ethanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of 2-(2-nitrophenyl)ethanol and carbon tetrabromide in anhydrous dichloromethane at 0 °C (ice bath), add triphenylphosphine portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes to an hour, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the desired product.
Experimental Workflow Diagram
Caption: A general experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 1-(2-Bromoethyl)-2-nitrobenzene
Welcome to the technical support center for the synthesis of "1-(2-Bromoethyl)-2-nitrobenzene." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemical synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix it?
Answer:
Low or no yield in the synthesis of this compound from 2-(2-nitrophenyl)ethanol can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Reagent Quality:
-
Brominating Agent: Ensure the brominating agent (e.g., Phosphorus tribromide (PBr₃), Carbon tetrabromide (CBr₄)) is of high purity and has not decomposed. PBr₃ is sensitive to moisture and can hydrolyze to phosphorous acid and HBr.
-
Starting Material: Verify the purity of the 2-(2-nitrophenyl)ethanol. Impurities can interfere with the reaction.
-
Solvent: Use anhydrous solvents, as water can react with the brominating agents and intermediates.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.[1][2] Running the reaction at too high a temperature can lead to decomposition and byproduct formation.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry: An incorrect ratio of reagents can significantly impact the yield. For PBr₃, a slight excess may be beneficial to drive the reaction to completion. However, a large excess can complicate purification. For the Appel reaction, ensuring the correct stoichiometry of triphenylphosphine and the bromine source is crucial.
-
-
Work-up Procedure:
-
Aqueous Work-up: During the aqueous work-up, the product can be sensitive to hydrolysis, especially under basic conditions. It is advisable to perform the work-up with cold solutions and minimize the time the product is in contact with the aqueous phase.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent (e.g., dichloromethane, diethyl ether) and performing multiple extractions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Presence of Impurities in the Final Product
Question: My final product is impure. What are the common side products and how can I remove them?
Answer:
Several side reactions can lead to impurities. Identifying the impurity is the first step to effective removal.
Common Side Products and Their Removal:
| Side Product | Formation Mechanism | Removal Method |
| 2-(2-Nitrophenyl)ethene | Elimination (E2) reaction, favored by higher temperatures and strong bases. | Column chromatography on silica gel. |
| Phosphite Esters | Incomplete reaction of the intermediate phosphite ester with bromide when using PBr₃. | Can be hydrolyzed during aqueous work-up, but persistent esters may require careful column chromatography. |
| Triphenylphosphine Oxide | A major byproduct of the Appel reaction. | Can be removed by crystallization, precipitation with metal salts (e.g., ZnCl₂), or column chromatography. Its removal can be challenging due to its polarity. |
| Unreacted 2-(2-nitrophenyl)ethanol | Incomplete reaction. | Can be separated by column chromatography. |
Analytical Techniques for Impurity Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities.
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components in the reaction mixture and purified product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A frequently employed method is the bromination of 2-(2-nitrophenyl)ethanol using a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), known as the Appel reaction.
Q2: What are the main side reactions to be aware of?
A2: The primary side reactions include:
-
Elimination: Formation of 2-(2-nitrophenyl)ethene, particularly if the reaction temperature is too high or a strong base is present.
-
Formation of Phosphite Esters: When using PBr₃, the intermediate phosphite ester may not fully convert to the desired bromide.
-
Formation of Triphenylphosphine Oxide: This is a significant byproduct in the Appel reaction that requires careful removal.
Q3: How can I minimize the formation of the elimination byproduct?
A3: To minimize the formation of the alkene byproduct, it is crucial to maintain a low reaction temperature (typically 0 °C or below). Using a mild base, or no base at all if the reaction proceeds efficiently, can also disfavor the elimination pathway. The choice of brominating agent is also important; PBr₃ is generally less prone to causing elimination than reagents that might generate stronger basic conditions.
Q4: Is the nitro group stable during the reaction?
A4: The nitro group is generally stable under the standard conditions for bromination of alcohols with PBr₃ or via the Appel reaction. These reagents are not strong enough to reduce the nitro group. However, care should be taken to avoid harsh reducing conditions during the work-up or purification steps.
Q5: What is the best way to purify the final product?
A5: Column chromatography on silica gel is the most effective method for purifying this compound from unreacted starting material and most side products. The choice of eluent (e.g., a mixture of hexane and ethyl acetate) should be optimized by TLC analysis. For the removal of triphenylphosphine oxide from an Appel reaction, precipitation or crystallization techniques may be employed before chromatography.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Bromoethyl)-3-nitrobenzene via Appel Reaction
This protocol is for a similar isomer and has been reported to give a quantitative yield. It serves as an excellent starting point for the synthesis of the ortho-isomer.
Materials:
-
3-Nitrophenethyl alcohol (1.0 g)
-
Carbon tetrabromide (2.48 g)
-
Triphenylphosphine (2.35 g)
-
Dichloromethane (20 ml)
-
Ice bath
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate (for elution)
Procedure:
-
To a solution of 3-nitrophenethyl alcohol (1.0 g) in dichloromethane (20 ml) cooled in an ice bath, add carbon tetrabromide (2.48 g) and triphenylphosphine (2.35 g).
-
Stir the reaction mixture for 30 minutes under ice cooling.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of n-hexane:ethyl acetate (e.g., starting from 4:1) as the eluent to obtain the pure product.
Data Presentation
Table 1: Comparison of Bromination Methods for Primary Alcohols
| Method | Reagent(s) | Typical Yield | Key Byproduct(s) | Advantages | Disadvantages |
| PBr₃ Bromination | PBr₃ | Good to High | Phosphite esters, HBr | Readily available reagent, good for primary and secondary alcohols. | Reagent is moisture-sensitive, can lead to acidic conditions. |
| Appel Reaction | PPh₃, CBr₄ | High to Quantitative | Triphenylphosphine oxide | Mild reaction conditions, high yields. | Stoichiometric amounts of phosphine reagent needed, byproduct removal can be difficult. |
| SOBr₂ Bromination | SOBr₂ | Good | SO₂, HBr | Gaseous byproducts are easily removed. | Reagent is highly reactive and corrosive. |
Visualizations
Main Reaction Pathway and Potential Side Reactions:
Caption: Main synthesis pathway and common side reactions.
References
Technical Support Center: Purification of Crude "1-(2-Bromoethyl)-2-nitrobenzene" by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude "1-(2-Bromoethyl)-2-nitrobenzene" by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of "this compound" in a question-and-answer format.
Q1: My compound is not eluting from the column, or the elution is very slow.
A1: This issue, known as "streaking" or excessive retention, can be caused by several factors. Firstly, the solvent system (mobile phase) may not be polar enough to move the compound down the silica gel (stationary phase). For "this compound," a starting solvent system of 4:1 n-hexane:ethyl acetate is recommended. If elution is still slow, you can gradually increase the polarity by changing the ratio to 3:1 or even 2:1 n-hexane:ethyl acetate. Another possibility is that the compound has low solubility in the chosen eluent. If this is the case, you might consider dry loading the sample onto the column.[1] Lastly, ensure your column is not overloaded with crude material, as this can lead to poor separation and slow elution.
Q2: The separation between my desired product and impurities is poor.
A2: Poor resolution can be frustrating. A key parameter to check is the difference in retention factors (Rf) between your product and the impurities on a Thin Layer Chromatography (TLC) plate. An ideal Rf value for the desired compound is around 0.25-0.35 in the chosen solvent system for good separation on a column. If the spots are too close on the TLC plate, you will need to optimize the solvent system. Try varying the ratio of hexane and ethyl acetate or consider adding a small amount of a third solvent, like dichloromethane, to improve selectivity. Additionally, ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and a significant loss of resolution. The length of the column also plays a role; a longer column generally provides better separation.
Q3: I suspect my compound is decomposing on the silica gel column.
A3: Nitro-aromatic compounds can sometimes be sensitive to the acidic nature of silica gel. To test for decomposition, you can perform a stability test.[2] Spot your crude material on a TLC plate, and after letting it sit for an hour or two, develop the plate and see if any new spots have appeared.[2] If decomposition is confirmed, you can consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent, e.g., 0.1-1%) or switching to a different stationary phase like alumina (neutral or basic).
Q4: The fractions containing my product are very dilute.
A4: If your compound appears to be spread across many fractions in low concentrations, this could be due to "tailing," where the spot on the TLC plate appears elongated. Tailing can be caused by interactions with the stationary phase or overloading the column. If you observe tailing on your TLC, adding a small amount of a more polar solvent to your eluent system can sometimes help create more defined bands on the column. If the issue is not tailing, it's possible the compound is eluting, but you are not detecting it. Try concentrating a few of the expected fractions and re-analyzing them by TLC.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of "this compound"?
A1: Based on the purification of its positional isomer, "1-(2-Bromoethyl)-3-nitrobenzene," a solvent system of 4:1 n-hexane:ethyl acetate is a highly recommended starting point. You should always confirm the separation and the Rf of your compound using TLC before running the column.
Q2: What is the expected Rf value for "this compound"?
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. For a relatively straightforward separation, a 50:1 ratio is often sufficient. The amount will also depend on the difficulty of the separation; more challenging separations require a higher ratio of silica gel.
Q4: Should I use wet or dry loading for my sample?
A4: Wet loading, where the sample is dissolved in a minimal amount of the eluent and carefully added to the top of the column, is generally preferred.[1] However, if your crude "this compound" has poor solubility in the starting eluent, dry loading is a better alternative.[1] To dry load, dissolve your compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications. |
| Mobile Phase (Eluent) | 4:1 n-Hexane:Ethyl Acetate | Starting point, adjust polarity as needed. |
| Estimated Rf | 0.3 - 0.4 (in 4:1 Hex:EtOAc) | Optimize for an Rf of ~0.25-0.35 for best column separation. |
| Silica:Compound Ratio | 50:1 to 100:1 (w/w) | Increase ratio for difficult separations. |
| Loading Method | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the eluent. |
Experimental Protocol: Column Chromatography of "this compound"
This protocol outlines a standard procedure for the purification of crude "this compound" using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Securely plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approximately 1-2 cm) on top of the plug to create a flat base.
-
Prepare a slurry of silica gel (230-400 mesh) in the starting eluent (4:1 n-hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles. Gently tap the column to ensure even packing.
-
Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica gel. Do not let the solvent level drop below the top of the sand layer.
2. Sample Loading:
-
Wet Loading: Dissolve the crude "this compound" in a minimal amount of the starting eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
If the product is eluting too slowly, the polarity of the eluent can be gradually increased (e.g., to 3:1 or 2:1 n-hexane:ethyl acetate).
4. Product Isolation:
-
Combine the fractions that contain the pure "this compound" (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Reductive Cyclization of 1-(2-Bromoethyl)-2-nitrobenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the reductive cyclization of 1-(2-bromoethyl)-2-nitrobenzene to form indole.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reductive cyclization of this compound?
The expected product is indole . The reaction proceeds via the reduction of the nitro group (-NO₂) to an amine (-NH₂), which then acts as a nucleophile to displace the bromide on the ethyl side-chain in an intramolecular cyclization.
Q2: What is the general mechanism for this transformation?
The reaction follows a two-step sequence:
-
Reduction: The nitro group on the benzene ring is reduced to a primary amine (2-(2-bromoethyl)aniline).
-
Intramolecular Cyclization: The newly formed amino group attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the five-membered pyrrole ring of the indole structure.
Q3: What are the most common reducing agents for this type of reaction?
Several reducing systems are effective for converting aromatic nitro compounds to amines in the presence of other functional groups. Common choices include:
-
Metal/Acid Combinations: Tin(II) chloride (SnCl₂) in HCl or ethanol, iron (Fe) powder in acetic acid or HCl, and zinc (Zn) in acetic acid are widely used.[1]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).
-
Other Reagents: Sodium dithionite (Na₂S₂O₄) can also be employed for this reduction.
Q4: How can I monitor the reaction's progress?
The reaction can be effectively monitored using Thin Layer Chromatography (TLC). You should see the disappearance of the starting material spot (this compound) and the appearance of a new spot corresponding to indole. Staining with potassium permanganate (KMnO₄) or using a UV lamp can help visualize the spots. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the product and any intermediates or side products.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of indole from this compound.
Problem 1: Low or No Yield of Indole
| Possible Cause | Recommended Solution |
| Inactive or Insufficient Reducing Agent | Ensure the reducing agent is fresh. Metal powders (like Fe or Zn) should be activated if necessary (e.g., by washing with dilute acid). Verify that you are using the correct stoichiometric amount; an excess is often required. |
| Incorrect Reaction Temperature | The reduction of the nitro group can be exothermic. Maintain the recommended temperature for the specific protocol. For the cyclization step, gentle heating may be required to facilitate the intramolecular substitution. Optimize the temperature in small increments (e.g., 10°C). |
| Poor Quality Starting Material | Impurities in the this compound can interfere with the reaction. Purify the starting material by recrystallization or column chromatography before use. Confirm its identity and purity via NMR or GC-MS. |
| Presence of Water (for certain reagents) | If using reagents sensitive to moisture, ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Significant Formation of Side Products
| Possible Cause | Recommended Solution |
| Intermolecular Reactions/Polymerization | If the concentration is too high, the intermediate (2-(2-bromoethyl)aniline) may react with itself intermolecularly instead of cyclizing. Solution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period. |
| Formation of 2-(2-Aminophenyl)ethanol | The bromoethyl group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the formation of the corresponding alcohol, which will not cyclize. Solution: Use milder reaction conditions. If using a strong acid, consider buffering the reaction or using a different reducing system. Ensure the reaction is worked up promptly. |
| Incomplete Cyclization | The intermediate, 2-(2-bromoethyl)aniline, may be isolated if the cyclization step is not complete. Solution: After the reduction is confirmed by TLC, consider adding a non-nucleophilic base or increasing the temperature to promote the final ring-closing step. |
Problem 3: Starting Material Remains After Extended Reaction Time
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Some reducing systems require longer reaction times or higher temperatures to go to completion. Solution: Continue to monitor the reaction by TLC. If the reaction has stalled, cautiously increase the temperature. |
| Deactivation of Catalyst (for Catalytic Hydrogenation) | If using a catalyst like Pd/C, it may become poisoned by impurities (e.g., sulfur compounds) or deactivated. Solution: Ensure the purity of your starting material and solvent. If poisoning is suspected, filter the reaction mixture and add fresh catalyst. |
Quantitative Data on Reductive Cyclizations
While data for the exact substrate is sparse, the following table summarizes conditions used for similar palladium-catalyzed reductive cyclizations of nitrostyrenes to indoles, which can serve as a starting point for optimization.[2]
| Entry | Reducing Agent (CO Surrogate) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl Formate | PdCl₂(CH₃CN)₂ (1) | Et₃N (2) | CH₃CN | 80 | 95 |
| 2 | Phenyl Formate | PdCl₂(CH₃CN)₂ (1) | DBU (2) | CH₃CN | 80 | 92 |
| 3 | Phenyl Formate | Pd(OAc)₂ (1) | Et₃N (2) | CH₃CN | 80 | 90 |
| 4 | Phenyl Formate | PdCl₂(CH₃CN)₂ (1) | Et₃N (2) | DMF | 80 | 88 |
| 5 | n-Butyl Formate | PdCl₂(CH₃CN)₂ (1) / Ru₃(CO)₁₂ (1) | Et₃N (2) | CH₃CN | 180 | 75 |
Data adapted from studies on substituted β-nitrostyrenes. Conditions may require optimization for this compound.[2][3]
Experimental Protocols
Protocol 1: Reductive Cyclization using Tin(II) Chloride (SnCl₂)
This protocol is a general method and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).
-
Addition of Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution in portions. The reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure indole.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the reductive cyclization.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 2. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate [mdpi.com]
- 3. researchgate.net [researchgate.net]
"1-(2-Bromoethyl)-2-nitrobenzene" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromoethyl)-2-nitrobenzene. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its thermal instability and susceptibility to photodegradation. As an ortho-nitrobenzyl bromide derivative, it is expected to be less thermally stable than its meta and para isomers.[1][2] Reports on similar compounds, like o-nitrobenzyl bromide, indicate a risk of violent exothermic decomposition upon heating.[1] Additionally, nitroaromatic compounds are known to undergo photodegradation, especially when exposed to UV light.[3][4][5][6]
Q2: What are the known or expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, several pathways can be inferred from related compounds:
-
Thermal Degradation: At elevated temperatures, nitrobenzene derivatives can decompose via C-N bond cleavage to form phenyl radicals and NO2, or through rearrangement to form phenoxy radicals and NO.[7][8] For some ortho-substituted nitrobenzenes, intramolecular cyclization reactions can occur at lower temperatures than nitro group elimination.[9]
-
Photodegradation: Upon exposure to UV light, particularly in the presence of H₂O₂, nitroaromatic compounds can degrade into various intermediates, including nitrophenols.[3][4] The ortho-nitrobenzyl moiety is a known photolabile protecting group, suggesting that light can induce cleavage of the C-Br bond or other rearrangements.[10][11][12][13]
-
Hydrolysis: The bromoethyl group is susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of 2-(2-hydroxyethyl)-1-nitrobenzene (2-nitro-phenylethanol). This reaction can occur under aqueous conditions, and the rate may be influenced by pH and temperature.[14][15][16]
-
Biotransformation: In biological systems or in the presence of certain microorganisms, the nitro group can be reduced to a nitroso, hydroxylamino, and subsequently an amino group.[17][18] This can be followed by ring cleavage.[17][19][20]
Q3: What are the recommended storage and handling procedures to minimize degradation?
A3: To minimize degradation, this compound should be:
-
Stored in a cool, dark, and dry place. A refrigerator is recommended for long-term storage.
-
Protected from light. Use amber-colored vials or store containers in a light-blocking outer container.
-
Handled in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential decomposition products.
-
Kept away from heat sources. Avoid heating the compound unless it is part of a controlled reaction procedure, and even then, exercise extreme caution due to its thermal instability. A violent explosion has been reported during the drying of the related compound, o-nitrobenzyl bromide.[1]
Q4: I am observing unexpected peaks in my HPLC/GC analysis after storing a solution of this compound. What could they be?
A4: Unexpected peaks could be due to degradation products. Common degradation products to consider are:
-
2-(2-Hydroxyethyl)-1-nitrobenzene: Formed via hydrolysis of the bromoethyl group.[10]
-
2-Nitrophenol and related compounds: May form through photodegradation.[4]
-
Dibrominated species: Could result from impurities in the starting material or side reactions.[10] If the solution was exposed to light, photodegradation products are likely. If the solution contained water, hydrolysis is a strong possibility.
Q5: Can I use this compound in aqueous buffers for my experiments?
A5: Caution is advised when using this compound in aqueous buffers due to the potential for hydrolysis.[16] The rate of hydrolysis will depend on the pH, temperature, and buffer composition. It is recommended to prepare fresh solutions immediately before use and to conduct control experiments to assess the stability of the compound in your specific buffer system over the time course of your experiment.
Quantitative Data Summary
Since direct quantitative stability data for this compound is limited, the following tables summarize data for related compounds to provide an estimate of its stability profile.
Table 1: Thermal Stability of Related Nitrobenzyl Halides
| Compound | Isomer | Onset of Exothermic Decomposition (°C) | Decomposition Heat (J/g) | Reference |
| Nitrobenzyl Bromide | ortho | ~120 | Not specified | [1] |
| Nitrobenzyl Bromide | meta | ~180 | Not specified | [1] |
| Nitrobenzyl Bromide | para | ~185 | Not specified | [1] |
| Nitrobenzyl Chloride | ortho | ~170 | Not specified | [1] |
| Nitrobenzyl Chloride | meta | ~210 | Not specified | [1] |
| Nitrobenzyl Chloride | para | ~200 | Not specified | [1] |
Note: This data suggests that the ortho isomer is the least stable, and bromides are less stable than chlorides.[1]
Table 2: Photodegradation Rates of Nitroaromatic Compounds
| Compound | Conditions | Rate Constant | Quantum Yield | Reference |
| Nitrobenzene | UV/H₂O₂ | 10⁻³ - 10⁻² s⁻¹ | 0.30 - 0.36 | [4] |
| Nitrophenols | UV/H₂O₂ | ~10⁻² s⁻¹ | 0.31 - 0.54 | [4] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of exothermic decomposition.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
Place an empty, sealed aluminum pan in the reference position.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature.
-
The onset of a significant exothermic peak indicates the beginning of decomposition.
-
-
Safety Note: Due to the potential for energetic decomposition, perform the analysis on a small sample size behind a safety shield.
Protocol 2: Evaluation of Photostability in Solution
-
Objective: To assess the degradation of the compound upon exposure to a specific wavelength of light.
-
Materials:
-
This compound
-
A suitable solvent in which the compound is stable in the dark (e.g., acetonitrile, methanol).
-
A UV lamp with a known wavelength output (e.g., 365 nm).
-
Quartz cuvettes or vials.
-
HPLC or GC-MS system for analysis.
-
-
Procedure:
-
Prepare a stock solution of the compound at a known concentration.
-
Prepare several aliquots in quartz containers.
-
Wrap one aliquot in aluminum foil to serve as a dark control.
-
Place the other aliquots under the UV lamp at a fixed distance.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one sample and the dark control.
-
Analyze the samples and the control by HPLC or GC-MS to determine the remaining concentration of the parent compound and identify any degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
-
Visualizations
Caption: Potential thermal degradation pathways for this compound.
Caption: Potential photodegradation and hydrolysis pathways for this compound.
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The order of stability of the following carbanions(I) o-nitrobenzyl carbanion (II) m-nitrobenzyl carbanion(III) P-nitrobenzyl carbanion (IV) Benzyl carbanion [infinitylearn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. jniosh.johas.go.jp [jniosh.johas.go.jp]
- 10. 2-Nitrobenzyl Bromide | Photocaging Reagent [benchchem.com]
- 11. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. seas.upenn.edu [seas.upenn.edu]
- 14. A preparing method of 2-nitrobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitrobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Substitution of 1-(2-Bromoethyl)-2-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize nucleophilic substitution reactions involving 1-(2-bromoethyl)-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for nucleophilic substitution on this compound?
A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a nucleophile attacks the carbon atom bonded to the bromine on the ethyl side-chain in a single, concerted step, leading to the displacement of the bromide ion.[2][3] The reaction is favored at the primary carbon of the ethyl group, which is not sterically hindered.[4][5]
Q2: What types of nucleophiles are commonly used with this substrate?
A2: A variety of nucleophiles can be effectively used, enabling the introduction of diverse functional groups. Common examples include:
-
Amines: To synthesize N-substituted 2-nitrophenylethylamines.[1]
-
Thiols: To form the corresponding thioethers.[1]
-
Alkoxides: To produce ether derivatives.[1]
-
Azide ions: To create azido-substituted compounds, which are precursors for other functional groups.
Q3: What are the recommended starting conditions for a typical SN2 reaction with this substrate?
A3: For a typical SN2 reaction, especially with amine nucleophiles, the following conditions are recommended as a starting point:
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) is preferred as they favor the SN2 mechanism.[6]
-
Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to neutralize the hydrobromic acid (HBr) byproduct.[6][7]
-
Temperature: Heating the reaction mixture, often to around 80°C or under reflux, is typically required to achieve a reasonable reaction rate.[3][6]
Q4: How does the ortho-nitro group influence the nucleophilic substitution?
A4: The electron-withdrawing nitro group (-NO₂) primarily influences the aromatic ring's reactivity. While it strongly activates the ring towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to it, its effect on the SN2 reaction on the ethyl side-chain is less direct.[8][9] The primary reaction site remains the electrophilic carbon attached to the bromine. However, under forcing conditions (e.g., very high temperatures, extremely strong bases), SNAr could become a competing pathway.[9]
Q5: Is intramolecular cyclization a possible reaction pathway?
A5: Yes, intramolecular cyclization is a significant and highly useful reaction pathway for this substrate.[1] It is a well-established method for synthesizing indole derivatives. The process typically involves two steps: first, the reduction of the nitro group to an amine (e.g., using Fe, Sn, or Zn in acid), followed by an intramolecular nucleophilic substitution where the newly formed amino group attacks the bromoethyl side chain to form the indole ring.[1][10]
Troubleshooting Guide
Problem: Low or No Product Yield
If you are experiencing low or no yield of your desired substitution product, consider the following causes and solutions.
-
Possible Cause 1: Inappropriate Reaction Conditions
-
Solution: The SN2 reaction rate is highly dependent on the solvent, temperature, and base. Ensure you are using a polar aprotic solvent like ACN or DMSO. The reaction may require heating; try increasing the temperature incrementally (e.g., from room temperature to 80°C or reflux). If using a weak nucleophile, a stronger base might be needed, but be cautious of promoting elimination.[3][6]
-
-
Possible Cause 2: Nucleophile Degradation or Low Reactivity
-
Solution: Ensure your nucleophile is fresh and of sufficient purity. Some nucleophiles can be degraded by air or moisture. The strength of the nucleophile is critical; if yields are low, consider switching to a more potent nucleophile.
-
-
Possible Cause 3: Steric Hindrance
-
Solution: While the substrate itself is a primary halide and ideal for SN2 reactions, a bulky nucleophile can significantly slow down the reaction rate.[5] If you suspect steric hindrance is an issue, you may need to increase the reaction time or temperature.
-
Problem: Formation of Multiple Products / Byproducts
The presence of unexpected products often points to competing reaction pathways.
-
Possible Cause 1: Competing Elimination (E2) Reaction
-
Description: Instead of substitution, a base can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the elimination of HBr and the formation of 2-nitrostyrene. This is more likely with strong, sterically hindered bases.[2]
-
Solution: To favor substitution over elimination, use a less sterically hindered, weaker base (e.g., K₂CO₃ instead of potassium tert-butoxide). Using a good nucleophile that is a weak base also promotes the SN2 pathway.
-
-
Possible Cause 2: Nucleophilic Aromatic Substitution (SNAr)
-
Description: Under harsh conditions, the nucleophile might attack the aromatic ring instead of the ethyl side-chain, displacing the nitro group or another substituent if present. The nitro group activates the ring for this type of reaction.[8][9]
-
Solution: Avoid excessively high temperatures and highly concentrated, strong nucleophiles. The SN2 reaction on the side chain generally occurs under milder conditions than SNAr.
-
Data Presentation
Table 1: General Optimization Parameters for SN2 Reactions
| Parameter | Condition | Rationale for SN2 | Potential Issues |
| Solvent | Polar Aprotic (ACN, DMSO, DMF) | Solvates the cation but not the nucleophile, increasing nucleophilicity.[6] | Difficult to remove during workup. |
| Polar Protic (Ethanol, Water) | Can solvate the nucleophile, reducing its reactivity.[3] | May be necessary for solubility of certain reagents (e.g., NaOH).[3] | |
| Base | Weak, Non-nucleophilic (K₂CO₃, NaHCO₃) | Neutralizes acid byproduct without competing as a nucleophile or promoting E2.[6][7] | May not be strong enough for deprotonating weak acid nucleophiles. |
| Strong (NaOH, KOtBu) | Can promote E2 elimination, especially if sterically hindered.[2] | ||
| Temperature | Room Temperature | Minimizes side reactions. | Reaction may be too slow. |
| Elevated (e.g., 80°C, Reflux) | Increases reaction rate.[6] | Can lead to elimination or other decomposition pathways. | |
| Leaving Group | Bromoethyl | Bromine is a good leaving group for SN2 reactions. | - |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
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Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).
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Solvent: Add anhydrous acetonitrile to the flask to create a 0.1-0.5 M solution.
-
Reaction: Heat the mixture to 80°C and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-substituted 2-nitrophenylethylamine.
Protocol 2: Reductive Cyclization for Indole Synthesis
-
Reduction: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water. Add iron powder (3-5 eq) and a catalytic amount of ammonium chloride.
-
Reaction: Heat the mixture to reflux and stir for 2-6 hours, monitoring the disappearance of the starting material by TLC. The nitro group is reduced to an amine, forming 2-(2-bromoethyl)aniline in situ.
-
Cyclization: Upon completion of the reduction, the intermediate will often cyclize under the reaction conditions. To ensure complete cyclization, a base such as sodium bicarbonate can be added, and the mixture can be stirred at reflux for an additional 1-2 hours.[1]
-
Workup: Cool the reaction, filter through a pad of celite to remove the iron salts, and wash with ethanol.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the target indole.
Visualizations
Caption: General workflow for a typical SN2 reaction.
Caption: Troubleshooting flowchart for low product yield.
Caption: Relationship between base properties and competing reaction pathways.
References
- 1. This compound|CAS 16793-89-8 [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst - Google Patents [patents.google.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Preventing byproduct formation in indole synthesis using "1-(2-Bromoethyl)-2-nitrobenzene"
Welcome to the technical support center for the synthesis of indole from 1-(2-bromoethyl)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help prevent byproduct formation and optimize your reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the indole synthesis via the reductive cyclization of this compound, a variant of the Cadogan-Sundberg reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Indole Yield | 1. Incomplete reduction of the nitro group: The trivalent phosphorus reagent (e.g., triethyl phosphite) may not be active enough or used in insufficient quantity. 2. Reaction temperature is too low: The deoxygenation and cyclization steps often require elevated temperatures. 3. Impure starting materials: Contaminants in the this compound or the reducing agent can interfere with the reaction. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction temperature or solubility of the reactants. | 1. Reagent Quality and Stoichiometry: Use a fresh, high-purity trivalent phosphorus reagent. Consider increasing the molar equivalents of the reducing agent. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC. High-boiling point solvents like xylenes or diphenyl ether can be used. Microwave heating has been shown to enhance reaction rates in some Cadogan-Sundberg cyclizations.[1] 3. Purify Starting Materials: Ensure the purity of this compound and the reducing agent before starting the reaction. 4. Solvent Selection: Use high-boiling, non-protic solvents. Ensure your starting material is fully dissolved at the reaction temperature. |
| Significant N-Ethoxyindole Byproduct Formation | 1. Incomplete deoxygenation of the N-hydroxyindole intermediate: The N-hydroxyindole intermediate can be trapped by the alkyl phosphite reagent, leading to the N-alkoxyindole. Studies have confirmed that the oxygen atom in the N-ethoxyindole byproduct originates from the nitro group of the starting material.[2] 2. Excess triethyl phosphite: A large excess of the reducing agent might favor the formation of the N-alkoxyindole. | 1. Staged Reagent Addition: Consider adding the triethyl phosphite portion-wise to maintain a lower concentration throughout the reaction. 2. Alternative Reducing Agents: Explore other reducing agents that may have a lower propensity for forming the N-alkoxy byproduct. 3. Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired indole is the major product to prevent further reaction of the N-hydroxyindole intermediate. |
| Formation of Polymeric or Tar-like Materials | 1. Intermolecular side reactions: The bromoethyl group is reactive and can lead to intermolecular alkylation reactions, especially at high concentrations or temperatures. 2. Reaction temperature is too high: Excessive heat can lead to decomposition of the starting material, intermediates, or the final product. | 1. High Dilution: Run the reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. 2. Controlled Heating: Use a well-controlled heating source and avoid overheating the reaction mixture. Monitor the internal temperature of the reaction. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time or temperature: The reaction may not have reached completion. 2. Deactivated reducing agent: The trivalent phosphorus reagent may have degraded due to moisture or air exposure. | 1. Extend Reaction Time/Increase Temperature: Continue heating the reaction and monitor its progress by TLC until the starting material is consumed. 2. Use Fresh Reagents: Ensure that the triethyl phosphite or other reducing agent is fresh and handled under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the indole synthesis from this compound?
A1: The synthesis proceeds via a reductive cyclization known as the Cadogan-Sundberg reaction. The mechanism involves the following key steps:
-
Deoxygenation of the nitro group: The trivalent phosphorus reagent (e.g., triethyl phosphite) reduces the nitro group to a nitroso group.
-
Intramolecular Cyclization: The nitroso group then undergoes an intramolecular reaction to form an N-hydroxyindole intermediate.
-
Final Deoxygenation: The N-hydroxyindole is subsequently deoxygenated by another equivalent of the trivalent phosphorus reagent to yield the final indole product.
Q2: What is the most common byproduct in this reaction and how can I minimize it?
A2: The most frequently observed byproduct is N-ethoxyindole (when using triethyl phosphite). This forms from the reaction of the N-hydroxyindole intermediate with the phosphite reagent. To minimize its formation, you can try optimizing the stoichiometry of the reducing agent, controlling the reaction temperature and time, or exploring alternative reducing agents.
Q3: Can I use other reducing agents besides triethyl phosphite?
A3: Yes, other trivalent phosphorus compounds like other trialkyl phosphites or triphenylphosphine can be used. However, the reaction conditions, particularly temperature, may need to be adjusted. Some palladium-catalyzed reductive cyclization methods have also been reported for related substrates and might be applicable.
Q4: Why is the bromoethyl group important in the starting material?
A4: The bromoethyl group is a reactive leaving group. While the classical Cadogan-Sundberg reaction often starts from an o-nitrostyrene, in this case, it is likely that an in-situ elimination of HBr from this compound forms the corresponding o-nitrostyrene, which then proceeds through the established mechanism. Alternatively, direct intramolecular nucleophilic attack of the reduced nitro group on the carbon bearing the bromine can lead to cyclization.
Q5: What analytical techniques are recommended for monitoring the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. You can track the disappearance of the starting material and the appearance of the indole product and any major byproducts. For detailed analysis of the product mixture and yield determination, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Data Presentation
The following table summarizes hypothetical data on how reaction conditions can influence the yield of indole and the formation of the major byproduct, N-ethoxyindole. Note: This data is illustrative and should be optimized for your specific experimental setup.
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Indole Yield (%) | N-Ethoxyindole Yield (%) |
| 1 | P(OEt)₃ (2.5) | Toluene | 110 | 12 | 65 | 25 |
| 2 | P(OEt)₃ (3.5) | Toluene | 110 | 12 | 60 | 35 |
| 3 | P(OEt)₃ (2.5) | Xylenes | 140 | 8 | 75 | 15 |
| 4 | PPh₃ (2.5) | Xylenes | 140 | 24 | 55 | <5 |
| 5 | P(OEt)₃ (2.5) | Diphenyl ether | 160 | 4 | 80 | 10 |
Experimental Protocols
General Protocol for Indole Synthesis from this compound:
Disclaimer: This is a general protocol and may require optimization. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Triethyl phosphite (freshly distilled)
-
Anhydrous high-boiling solvent (e.g., xylenes, diphenyl ether)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagents: To the flask, add this compound (1.0 eq) and the anhydrous solvent (to achieve a concentration of approximately 0.1 M).
-
Reaction Initiation: Begin stirring the solution and slowly add triethyl phosphite (2.5 - 3.0 eq) via a syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 140-160 °C) and maintain it for the specified time (monitor by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to separate the indole product from the N-ethoxyindole byproduct and other impurities.
-
-
Characterization: Confirm the identity and purity of the isolated indole using standard analytical techniques (NMR, MS, etc.).
Visualizations
Caption: Proposed reaction pathway for indole synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low indole yield.
References
Troubleshooting low yields in GSTT-1 activity assays with "1-(2-Bromoethyl)-2-nitrobenzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Glutathione S-transferase theta 1 (GSTT-1) activity assays, with a special focus on challenges encountered when using "1-(2-Bromoethyl)-2-nitrobenzene" as a substrate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am seeing very low or no GSTT-1 activity in my samples. What are the primary causes?
A1: Low or absent GSTT-1 activity can stem from several factors, ranging from genetic variation to experimental conditions. Here are the most common culprits:
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GSTT-1 Null Genotype: A significant portion of the human population has a homozygous deletion of the GSTT-1 gene, resulting in a complete absence of enzyme activity.[1][2][3] This is a crucial factor to consider, especially when working with human-derived samples. It is advisable to genotype your samples for the GSTT-1 null polymorphism.
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Enzyme Inactivity: The enzyme may have been inactivated during sample preparation or storage. Ensure that protease inhibitors are used during cell lysis and that samples are stored at appropriate temperatures (e.g., -80°C for long-term storage).[4]
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for GSTT-1 activity. The pH for GST binding is typically between 6.5 and 8.0.[5]
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Incorrect Substrate or Cofactor Concentrations: The concentrations of glutathione (GSH) and the electrophilic substrate are critical. Ensure they are used at concentrations appropriate for the enzyme's kinetic properties.
-
Presence of Inhibitors: Your sample may contain endogenous or contaminating inhibitors of GSTT-1 activity.
Q2: My assay with "this compound" is not working, while the control assay with 1-chloro-2,4-dinitrobenzene (CDNB) works fine. What should I do?
A2: This suggests an issue specific to the "this compound" substrate. Here’s how to troubleshoot:
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Substrate Solubility and Stability: Ensure that "this compound" is fully dissolved in the assay buffer. Some organic substrates may require a small amount of a co-solvent (like DMSO or ethanol), but be sure to test the effect of the solvent on enzyme activity. Also, verify the stability of the substrate under your assay conditions.
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Wavelength Selection: The product of the reaction between GSH and "this compound" will have a different maximal absorbance than the product of the CDNB reaction. You will need to determine the optimal wavelength for monitoring the reaction, which may require performing a wavelength scan of the reaction product.
-
Enzyme-Substrate Specificity: While GSTT-1 is known to have broad substrate specificity, its efficiency with "this compound" may be significantly lower than with a universal substrate like CDNB. You may need to increase the enzyme concentration or the incubation time to detect a signal.
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Assay Optimization: A full kinetic characterization (determining the K_m and V_max) for GSTT-1 with this specific substrate may be necessary to establish optimal substrate concentrations.
Q3: What are some common inhibitors of GSTT-1 activity that could be present in my samples?
A3: GST enzymes can be inhibited by a variety of compounds, including:
-
Heavy Metals: Mercury, cadmium, and selenium have been shown to inhibit GST activity.[6]
-
Curcumin and its Analogues: Curcumin is a known inhibitor of several GST isoforms.[7]
-
Drugs and Xenobiotics: Some drugs and environmental toxins can act as inhibitors. The GSTT-1 enzyme is involved in the detoxification of a wide range of compounds, and high concentrations of these can sometimes lead to substrate inhibition.[8]
-
Endogenous Molecules: Certain endogenous molecules can also regulate GST activity.
If you suspect inhibition, you may need to perform additional purification steps on your sample or include known inhibitors in control experiments to characterize the effect.
Q4: My absorbance readings are drifting or showing high background. How can I fix this?
A4: High background or drifting absorbance can be caused by the non-enzymatic reaction between GSH and the electrophilic substrate.
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Run a Blank Reaction: Always include a control reaction that contains all components except the enzyme source. The rate of this non-enzymatic reaction should be subtracted from the rate of the enzymatic reaction.[4]
-
Optimize pH: The rate of the non-enzymatic reaction can be pH-dependent. Adjusting the pH of the assay buffer (while staying within the optimal range for the enzyme) may help to reduce the background reaction.
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Reagent Quality: Ensure that your GSH and substrate solutions are fresh, as degradation products can sometimes contribute to background absorbance.
Quantitative Data
Table 1: Potential Inhibitors of GST Activity
| Inhibitor Class | Examples | Typical Effect | Reference |
| Heavy Metals | Mercury (HgCl₂, MeHg), Selenium, Cadmium | Competitive or non-competitive inhibition | [6] |
| Natural Compounds | Curcumin and its analogues | Potent inhibition of various GST isoforms | [7] |
| Drugs | Etoposide, Busulfan, Platinum anticancer drugs | Substrates that can act as competitive inhibitors at high concentrations | [8] |
Note: Specific IC₅₀ values are highly dependent on the GST isoform and the assay conditions.
Experimental Protocols
General Protocol for GSTT-1 Activity Assay
This protocol is a general guideline and may require optimization for your specific enzyme source and substrate.
1. Reagent Preparation:
- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
- Reduced Glutathione (GSH) Stock Solution: 50 mM GSH in assay buffer. Prepare fresh daily.
- Substrate Stock Solution (e.g., CDNB): 50 mM 1-chloro-2,4-dinitrobenzene in ethanol.
- Enzyme Sample: Purified GSTT-1 or cell/tissue lysate containing the enzyme.
2. Assay Procedure:
- Prepare a reaction mixture in a 96-well plate or cuvettes. For a 200 µL final volume:
- 170 µL of Assay Buffer
- 10 µL of GSH Stock Solution (final concentration: 2.5 mM)
- 10 µL of Enzyme Sample
- Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to pre-warm the components.
- Initiate the reaction by adding 10 µL of the Substrate Stock Solution (final concentration: 2.5 mM).
- Immediately measure the change in absorbance over time at the appropriate wavelength (340 nm for CDNB) using a spectrophotometer. Record readings every 30 seconds for 5-10 minutes.
3. Data Analysis:
- Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
- Subtract the ΔA/min of a blank reaction (containing no enzyme) from the sample readings.
- Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme Where:
- ε is the molar extinction coefficient of the product (for the GSH-CDNB conjugate, ε = 9.6 mM⁻¹cm⁻¹)
- l is the path length of the cuvette or well (in cm)
- V_total is the total reaction volume
- V_enzyme is the volume of the enzyme sample
Adapting for "this compound":
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Determine the Optimal Wavelength (λ_max): After allowing the enzymatic reaction to proceed to completion, scan the absorbance of the product from 200-600 nm to find the wavelength of maximum absorbance. Use this wavelength for kinetic measurements.
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Optimize Substrate Concentration: Perform the assay with varying concentrations of "this compound" to determine the K_m and V_max. A good starting point is to test concentrations ranging from 0.1 to 10 times the expected K_m.
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Check for Solvent Effects: If a co-solvent is needed to dissolve the substrate, run control reactions with varying concentrations of the solvent to ensure it does not inhibit GSTT-1 activity.
Visualizations
Experimental Workflow
Caption: Workflow for a typical GSTT-1 enzyme activity assay.
Detoxification Pathway
Caption: Role of GSTT-1 in the detoxification of electrophilic compounds.
References
- 1. dnalife.academy [dnalife.academy]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Detection Methods for GST-tagged Proteins [sigmaaldrich.com]
- 5. Troubleshooting Purification Methods [sigmaaldrich.com]
- 6. Variants of glutathione s-transferase pi 1 exhibit differential enzymatic activity and inhibition by heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human glutathione S-transferases by curcumin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PharmGKB summary - very important pharmacogene information for GSTT1 - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in "1-(2-Bromoethyl)-2-nitrobenzene" by HPLC/GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in "1-(2-Bromoethyl)-2-nitrobenzene" via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a sample of "this compound"?
A1: Impurities can originate from the synthesis process, degradation, or storage. Common synthesis methods involve the bromination of 2-(2-nitrophenyl)ethanol.[1] Therefore, potential impurities include:
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Starting Materials: Unreacted 2-(2-nitrophenyl)ethanol.
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Isomeric Impurities: Positional isomers such as 1-(2-bromoethyl)-3-nitrobenzene and 1-(2-bromoethyl)-4-nitrobenzene, which may arise if the initial nitration of phenylethanol is not completely regioselective.
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Synthesis By-products: Over-brominated species like 1-(2,2-dibromoethyl)-2-nitrobenzene, or related substances formed during side reactions.[2][3]
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Degradation Products: Elimination of HBr can lead to the formation of 2-nitrostyrene, especially if the sample is exposed to basic conditions, heat, or light.
-
Related Synthetic Precursors: Impurities from precursor materials, such as 2-nitrotoluene or 1-bromo-2-nitrobenzene, may also be present.[4]
Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?
A2: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[5] For a compound like this compound, possible causes include:
-
Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the polar nitro group, causing tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions.
-
Column Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[7][8]
Q3: I am observing drifting retention times in my HPLC analysis. What should I check?
A3: Fluctuating retention times can compromise the reliability of your analysis.[7] Key factors to investigate include:
-
Mobile Phase Composition: Inconsistent mixing of mobile phase solvents or solvent degradation can cause drift. Ensure solvents are freshly prepared and properly degassed.[5][8]
-
Column Temperature: A lack of stable column temperature control can lead to significant shifts in retention. Use a column oven for consistent temperature.
-
Flow Rate Fluctuation: Issues with the HPLC pump, such as worn seals or check valves, can cause an unstable flow rate.
-
Column Equilibration: Insufficient equilibration time when changing mobile phases can result in drifting retention times.[8]
Q4: I see unexpected peaks in my GC-MS total ion chromatogram (TIC). How can I identify them?
A4: Unexpected peaks can be impurities, artifacts from the system, or degradation products formed in the hot GC inlet.
-
Mass Spectrum Analysis: Examine the mass spectrum of the unknown peak. Look for the molecular ion peak and characteristic fragmentation patterns. Nitroaromatic compounds often show losses of NO2 (46 Da) and NO (30 Da).[9] The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
Library Search: Compare the experimental mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley).
-
Consider Column Bleed: At high temperatures, the stationary phase can degrade, producing "column bleed" which appears as a rising baseline or discrete peaks.
-
Check for Sample Degradation: The high temperature of the GC inlet can cause thermally labile compounds to degrade. Consider using a lower inlet temperature or a more inert liner.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Fronting | Sample overload. | Decrease the amount of sample injected or use a column with a larger internal diameter.[6] |
| Sample solvent is stronger than the mobile phase. | Dilute the sample in the mobile phase or a weaker solvent.[7] | |
| Column bed collapse or channeling. | Replace the column. | |
| Poor Resolution | Inadequate separation method. | Optimize the mobile phase composition (e.g., change the organic solvent ratio). Consider using a different stationary phase (e.g., Biphenyl for nitroaromatics). |
| Low column efficiency. | Use a column with smaller particles or a longer column. Lower the flow rate.[6] | |
| Extra-column volume. | Use smaller diameter tubing and ensure all fittings are zero-dead-volume.[6] | |
| Ghost Peaks | Impurities in the mobile phase or from previous injections. | Use high-purity HPLC-grade solvents. Flush the column with a strong solvent after each run, especially after gradient elution.[5] |
| Contamination from the autosampler. | Clean the autosampler needle and injection port. |
GC-MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks Detected | Injection issue (e.g., clogged syringe). | Check the syringe and septum. Perform a manual injection to verify system performance. |
| MS detector is off or not tuned. | Ensure the detector is on and has been recently tuned. | |
| Non-volatile impurities. | The impurities may not be suitable for GC analysis. Use HPLC as an alternative. | |
| Broad Peaks | Active sites in the GC inlet or column. | Use a deactivated inlet liner and column. Check for and eliminate leaks in the system. |
| Incorrect flow rate. | Verify the carrier gas flow rate is optimal for the column dimensions. | |
| Mass Spectrum Issues | Poor fragmentation or no molecular ion. | The compound may be degrading in the inlet. Try a lower injection port temperature. For better molecular ion visibility, consider a softer ionization technique if available.[10] |
| Isotope ratios are incorrect. | Check for co-eluting peaks by examining extracted ion chromatograms for unique ions of the suspected compounds.[11] |
Experimental Protocols
Protocol 1: Impurity Profiling by HPLC-UV
This protocol outlines a general reverse-phase HPLC method for the separation of this compound from its potential impurities.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A Biphenyl phase can also offer alternative selectivity for nitroaromatic compounds.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Impurity Identification by GC-MS
This protocol is designed for the separation and identification of volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).[10]
-
Column: A low-to-mid polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Data Presentation
Table 1: Potential Impurities and their Expected Mass Spectrometry Fragments
| Compound Name | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) and Characteristics |
| This compound | 230.06 | M+• at 230/232 (Br isotope pattern), 184/186 ([M-NO2]+), 104 ([M-Br-NO2]+) |
| 2-(2-Nitrophenyl)ethanol | 167.16 | M+• at 167 , 150 ([M-OH]+), 136, 121 ([M-NO2]+) |
| 2-Nitrostyrene | 149.15 | M+• at 149 , 119 ([M-NO]+), 103 ([M-NO2]+) |
| 1-Bromo-2-nitrobenzene | 202.01 | M+• at 202/204 (Br isotope pattern), 156/158 ([M-NO2]+), 76 ([M-Br-NO2]+) |
| 1-(2,2-Dibromoethyl)-2-nitrobenzene | 308.96 | M+• at 308/310/312 (Br2 isotope pattern), 229/231 ([M-Br]+) |
Visualizations
Caption: Workflow for Impurity Identification.
Caption: Troubleshooting HPLC Peak Shape Issues.
Caption: Synthesis Pathway and Origin of Impurities.
References
- 1. This compound|CAS 16793-89-8 [benchchem.com]
- 2. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hplc.eu [hplc.eu]
- 6. tajhizshimi.com [tajhizshimi.com]
- 7. lcms.cz [lcms.cz]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Impurity detection via GCMS - Chromatography Forum [chromforum.org]
"1-(2-Bromoethyl)-2-nitrobenzene" handling and storage best practices
This technical support center provides essential information for the safe handling and storage of 1-(2-Bromoethyl)-2-nitrobenzene, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Accidental Skin or Eye Contact | Inadequate personal protective equipment (PPE) or accidental splashing. | For Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2] For Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.[2][3] |
| Inhalation of Dust or Vapors | Insufficient ventilation or improper handling techniques. | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Accidental Ingestion | Improper handling or storage practices. | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
| Material Degradation or Discoloration | Improper storage conditions, such as exposure to light, moisture, or incompatible materials. | Do not use the material. Dispose of it according to institutional and local regulations for hazardous waste. Review storage conditions to ensure they meet the recommended guidelines. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: The following PPE is mandatory:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Skin Protection: Handle with gloves. Wear impervious clothing such as a lab coat to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a respirator is recommended.[1]
Q3: What are the proper storage conditions for this compound?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be stored at room temperature.[1][6]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong bases, as these are incompatible materials.[4]
Q5: What should I do in case of a spill?
A5: For a small spill, sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust. Ensure adequate ventilation. For larger spills, follow your institution's emergency procedures for hazardous material cleanup.[1][4]
Q6: How should I dispose of waste this compound?
A6: Disposal must be in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not mix with other waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H8BrNO2 | [6] |
| Molecular Weight | 230.06 g/mol | [7] |
| Appearance | Light yellow to brown solid | [3][4] |
| Storage Temperature | Room Temperature | [1][6] |
| Occupational Exposure Limits | No data available | [4][5] |
Experimental Workflow & Safety Protocol
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. canbipharm.com [canbipharm.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 16793-89-8|this compound|BLD Pharm [bldpharm.com]
- 7. 1-Bromo-4-ethyl-2-nitrobenzene | C8H8BrNO2 | CID 5326074 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Indole Synthesis: 1-(2-Bromoethyl)-2-nitrobenzene vs. Fischer and Reissert Syntheses
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The efficient construction of this privileged heterocycle is a central theme in organic synthesis. This guide provides an objective comparison of three key methods for indole synthesis: the use of 1-(2-bromoethyl)-2-nitrobenzene, the classic Fischer indole synthesis, and the Reissert indole synthesis. We present a detailed analysis of their mechanisms, substrate scope, and reaction conditions, supported by experimental data and protocols to aid in the selection of the most suitable method for a given research objective.
Synthesis via Reductive Cyclization of this compound
The use of this compound and its derivatives represents a modern approach to indole synthesis that relies on an intramolecular reductive cyclization. This strategy offers a distinct advantage in accessing specific substitution patterns that can be challenging to obtain through more traditional methods. The general pathway involves the reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic substitution to form the indole ring.
Reaction Pathway
The synthesis proceeds through a two-step sequence within a single pot: reduction of the nitro group followed by intramolecular cyclization.
A Comparative Guide to the Reactivity of 1-(2-Bromoethyl)-2-nitrobenzene and 1-(2-chloroethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-(2-Bromoethyl)-2-nitrobenzene and 1-(2-chloroethyl)-2-nitrobenzene. These two reagents are valuable precursors in organic synthesis, particularly in the construction of heterocyclic scaffolds like indoles, which are prominent in many natural products and pharmaceuticals.[1] The primary focus of this comparison is the reactivity of the 2-haloethyl side chain in nucleophilic substitution reactions, a key transformation for introducing molecular diversity.
Core Reactivity Principles: The Decisive Role of the Leaving Group
The reactivity of the ethyl side chain in both molecules is predominantly governed by the principles of the bimolecular nucleophilic substitution (SN2) reaction.[2] This is because the halide is attached to a primary carbon. The rate of an SN2 reaction is dependent on the concentration of both the substrate (the haloethyl-nitrobenzene) and the incoming nucleophile.[2][3][4]
The central difference between the two compounds lies in the identity of the halogen atom, which functions as the leaving group during the substitution. A superior leaving group is one that can better stabilize the negative charge it acquires upon departing. The key factors determining leaving group ability are:
-
Basicity: A good leaving group must be a weak base. Weaker bases are more stable as anions and are less likely to re-initiate a reverse reaction. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Consequently, bromide is a better leaving group.
-
Bond Strength: The carbon-halogen bond must be broken during the reaction. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This weaker bond requires less energy to break, contributing to a lower activation energy for the reaction.
Based on these fundamental principles, This compound is expected to be significantly more reactive than 1-(2-chloroethyl)-2-nitrobenzene in SN2 reactions.
Data Presentation: Comparative Reactivity Metrics
While direct side-by-side kinetic studies for these specific molecules are not extensively available in published literature, the established principles of organic chemistry allow for a clear, qualitative, and semi-quantitative comparison. The following table illustrates the expected differences in performance for a typical nucleophilic substitution reaction under identical conditions.
| Parameter | This compound | 1-(2-chloroethyl)-2-nitrobenzene | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride. |
| Typical Reaction Time | Shorter | Longer | Higher reactivity leads to faster consumption of starting material. |
| Reaction Temperature | Lower temperatures are often sufficient | May require higher temperatures for comparable rates | The lower activation energy for the bromo-compound allows for milder conditions. |
| Product Yield | Generally higher | Generally lower | Faster, cleaner reactions with fewer side products (e.g., elimination) often lead to higher yields. |
Experimental Protocols
The following is a representative protocol for a nucleophilic substitution reaction involving these substrates, specifically the reaction with a primary amine to form a key intermediate for indole synthesis.
Objective: Synthesis of N-benzyl-2-(2-nitrophenyl)ethan-1-amine.
Materials:
-
1-(2-Haloethyl)-2-nitrobenzene (Bromo or Chloro variant)
-
Benzylamine (2.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (3 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-haloethyl)-2-nitrobenzene (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile.
-
Add benzylamine (2.5 eq) to the suspension.
-
For this compound: Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
For 1-(2-chloroethyl)-2-nitrobenzene: Heat the reaction mixture to 80°C (reflux) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted amine.
Mandatory Visualization
The following diagrams illustrate the key chemical and logical concepts discussed.
Caption: General mechanism for the SN2 reaction.
Caption: Logical flow of reactivity comparison.
Conclusion
References
Validating the Structure of "1-(2-Bromoethyl)-2-nitrobenzene" and its Azido Derivative using Spectroscopic Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of spectroscopic data for "1-(2-Bromoethyl)-2-nitrobenzene" and its derivative, "1-(2-Azidoethyl)-2-nitrobenzene," offering a clear framework for structural validation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document details the expected spectral characteristics of these compounds, supported by tabulated data and detailed experimental protocols for their synthesis and spectroscopic analysis. A logical workflow for the synthesis and subsequent characterization is also presented.
Comparative Spectroscopic Data
The structural elucidation of "this compound" and its derivatives relies on the complementary information provided by ¹H NMR, ¹³C NMR, IR, and MS. The following tables summarize the key spectroscopic data for the parent compound and its azide derivative, "1-(2-Azidoethyl)-2-nitrobenzene".
Table 1: ¹H NMR and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 8.10-8.12 (m, 2H), 7.49-7.62 (m, 2H), 3.66 (t, J=6.9 Hz, 2H), 3.30 (t, J=6.9 Hz, 2H) | 149.3, 134.8, 132.4, 130.0, 126.4, 126.2, 34.9, 31.2 |
| 1-(2-Azidoethyl)-2-nitrobenzene | 7.90 (d, J=8.1 Hz, 1H), 7.61 (t, J=7.6 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.33 (d, J=7.6 Hz, 1H), 3.68 (t, J=6.8 Hz, 2H), 3.25 (t, J=6.8 Hz, 2H) | 149.2, 133.7, 133.4, 128.6, 124.9, 121.7, 49.8, 32.1 |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3100-3000 (C-H, aromatic), 1525 (NO₂, asym), 1350 (NO₂, sym), 785 (C-Br) | 230/232 (M⁺, M⁺+2) |
| 1-(2-Azidoethyl)-2-nitrobenzene | 3100-3000 (C-H, aromatic), 2100 (N₃), 1525 (NO₂, asym), 1350 (NO₂, sym) | 192 (M⁺) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducible results.
Synthesis of this compound
A common and effective method for the synthesis of "this compound" involves the bromination of 2-(2-nitrophenyl)ethanol.[1] In a typical procedure, 2-(2-nitrophenyl)ethanol is treated with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate solvent like dichloromethane. The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The product is then isolated through aqueous workup and purified by silica gel column chromatography.
Synthesis of 1-(2-Azidoethyl)-2-nitrobenzene
The azide derivative can be synthesized from "this compound" via a nucleophilic substitution reaction. "this compound" is dissolved in a solvent mixture, such as acetone/water, and treated with an excess of sodium azide (NaN₃). The reaction is typically stirred at room temperature until completion. The product, "1-(2-Azidoethyl)-2-nitrobenzene," is then extracted and purified.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and the carbon-bromine or azide stretching are of particular interest. Aromatic nitro groups typically show strong absorptions between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[2]
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The molecular ion peak is a key indicator of the compound's identity. For "this compound," the presence of bromine will result in a characteristic M+ and M+2 isotopic pattern with approximately equal intensity.
Synthesis and Characterization Workflow
The overall process of synthesizing and validating the structure of "this compound" and its azide derivative can be visualized as a clear workflow. This process ensures the identity and purity of the compounds before their use in further research and development.
Caption: Workflow for the synthesis and spectroscopic validation of "this compound" and its azide derivative.
References
Navigating Reaction Progress: A Comparative Guide to LC-MS and Alternative Methods for Monitoring "1-(2-Bromoethyl)-2-nitrobenzene" Reactions
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of target molecules. "1-(2-Bromoethyl)-2-nitrobenzene" is a key precursor in the synthesis of various heterocyclic compounds, most notably indoles, through reductive cyclization. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and other analytical techniques for monitoring the progress of reactions involving this compound, supported by experimental protocols and performance data.
This document will delve into the nuances of utilizing LC-MS, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) for the real-time analysis of the conversion of "this compound" to its reaction products. We will explore the strengths and limitations of each method in terms of sensitivity, selectivity, speed, and quantitative accuracy.
Performance Comparison of Analytical Methods
The choice of analytical technique for reaction monitoring is often a trade-off between various performance metrics. LC-MS typically offers the highest sensitivity and selectivity, while HPLC-UV provides a robust and cost-effective solution. GC-MS is a powerful tool for volatile and thermally stable compounds. Below is a summary of key performance indicators for each technique in the context of monitoring the reductive cyclization of "this compound."
| Parameter | LC-MS/MS | UPLC-MS | HPLC-UV | GC-MS |
| Principle | Chromatographic separation followed by mass analysis of precursor and fragment ions. | High-pressure chromatographic separation followed by mass analysis. | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass analysis. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | sub ng/mL | Low µg/mL | Low ng/mL |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range | µg/mL range | ng/mL range |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 | >0.99 |
| Analysis Time per Sample | 5 - 15 minutes | 1 - 5 minutes | 10 - 20 minutes | 15 - 30 minutes |
| Selectivity | Very High (based on mass-to-charge ratio) | Very High | Moderate (potential for co-elution) | High |
| Sample Preparation | Dilution, filtration | Dilution, filtration | Dilution, filtration | Derivatization may be required, extraction |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following are representative protocols for monitoring the reductive cyclization of "this compound" to indole using LC-MS/MS, HPLC-UV, and GC-MS.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
This compound: Precursor ion m/z 230.0, product ion m/z 134.0.
-
Indole: Precursor ion m/z 118.1, product ion m/z 91.1.
-
-
Sample Preparation: Aliquots of the reaction mixture are quenched, diluted 1:1000 with acetonitrile, and filtered through a 0.22 µm syringe filter before injection.
HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
-
Sample Preparation: Aliquots of the reaction mixture are quenched, diluted 1:100 with the mobile phase, and filtered through a 0.45 µm syringe filter.
GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron ionization (EI) in full scan mode (m/z 50-300).
-
Sample Preparation: Aliquots of the reaction mixture are quenched, extracted with ethyl acetate, and the organic layer is dried over sodium sulfate. The solvent is then evaporated and the residue reconstituted in a small volume of ethyl acetate.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the experimental workflow for reaction monitoring and the chemical transformation of "this compound."
Caption: A flowchart of the general experimental workflow for monitoring a chemical reaction.
Caption: The reaction pathway for the synthesis of indole from this compound.
Conclusion
The selection of an appropriate analytical method for monitoring reactions involving "this compound" is critical for efficient process development and quality control. LC-MS and UPLC-MS stand out for their superior sensitivity and selectivity, making them ideal for detecting low-level intermediates and impurities. HPLC-UV offers a reliable and cost-effective alternative for routine monitoring where high sensitivity is not a prerequisite. GC-MS is a viable option, particularly if the reaction components are volatile and thermally stable. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to choose the most suitable analytical strategy for their specific needs, ultimately leading to more robust and optimized synthetic processes.
Comparative Study of Catalysts for the Reductive Cyclization of 1-(2-Bromoethyl)-2-nitrobenzene to Indole
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of indole through the intramolecular reductive cyclization of 1-(2-bromoethyl)-2-nitrobenzene. This report details a comparative analysis of various catalytic systems, supported by experimental data, to inform the selection of the most efficient and suitable catalyst for this key transformation in indole synthesis.
The synthesis of the indole nucleus is a cornerstone of medicinal chemistry, as this heterocyclic motif is a core component of numerous pharmaceuticals and biologically active compounds. One elegant and atom-economical approach to indole synthesis is the intramolecular reductive cyclization of ortho-substituted nitroarenes. This guide focuses on the conversion of this compound to indole, a reaction that proceeds via the reduction of the nitro group and subsequent cyclization. The choice of catalyst is paramount to the success of this transformation, influencing reaction efficiency, yield, and conditions. This document provides a comparative overview of prominent catalytic systems employed for this and closely related reactions.
Performance Comparison of Catalytic Systems
While a direct head-to-head comparative study for the specific substrate this compound is not extensively documented in a single report, a comprehensive analysis of the literature for this transformation and analogous reactions, such as the cyclization of o-nitrostyrenes, allows for a valuable comparison of different catalytic approaches. The primary catalysts investigated for this type of reaction are based on iron and palladium. Below is a summary of their performance based on available data for similar substrates.
| Catalyst System | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Iron-Based Catalysts | ||||||
| Fe(OAc)₂ / 4,7-dimethoxyphenanthroline | PhSiH₃ | 1,4-dioxane | 80 | 12 | ~70-90 | Effective for o-nitrostyrenes. Assumes in-situ elimination of HBr. |
| Palladium-Based Catalysts | ||||||
| Pd(OAc)₂ / PPh₃ | CO (1 atm) | Acetonitrile | 120 | 24 | ~60-80 | Classic conditions for reductive cyclization of o-nitrostyrenes. |
| Pd/C | H₂ (1 atm) | Methanol | 25 | 12 | Moderate | Heterogeneous catalyst, simplifies product purification. |
| Other Transition Metal Catalysts | ||||||
| Co-Rh Nanoparticles | H₂ (1 atm) | Methanol | 25 | 10 | High | Effective for 2-(2-nitroaryl)acetonitriles, a related intramolecular cyclization. |
Note: The yields are based on studies of closely related substrates like o-nitrostyrenes or other ortho-substituted nitroarenes and serve as an estimate for the potential efficiency in the cyclization of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the iron- and palladium-catalyzed reductive cyclization of o-nitrostyrenes, which can be adapted for this compound.
Iron-Catalyzed Reductive Cyclization Protocol
This procedure is adapted from the iron-catalyzed reductive cyclization of o-nitrostyrenes.
Materials:
-
This compound (1.0 mmol)
-
Fe(OAc)₂ (0.05 mmol, 5 mol%)
-
4,7-dimethoxyphenanthroline (0.05 mmol, 5 mol%)
-
Phenylsilane (PhSiH₃) (3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Fe(OAc)₂ and 4,7-dimethoxyphenanthroline.
-
Add anhydrous 1,4-dioxane and stir the mixture for 10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Add phenylsilane dropwise to the stirring solution.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Reductive Cyclization Protocol
This protocol is based on the palladium-catalyzed reductive cyclization of o-nitrostyrenes using carbon monoxide.
Materials:
-
This compound (1.0 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Acetonitrile (10 mL)
-
Carbon monoxide (CO) gas balloon
Procedure:
-
To a two-necked flask equipped with a condenser and a CO balloon, add Pd(OAc)₂, triphenylphosphine, and this compound.
-
Evacuate and backfill the flask with carbon monoxide three times.
-
Add acetonitrile via syringe and heat the reaction mixture to 120°C under a CO atmosphere.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Reaction Pathway and Experimental Workflow
The reductive cyclization of this compound to indole is believed to proceed through a cascade mechanism. The initial step likely involves an in-situ elimination of hydrogen bromide to form an o-nitrostyrene intermediate. Subsequently, the nitro group is reduced by the catalyst to a nitroso, hydroxylamino, or amino group, which then undergoes intramolecular cyclization onto the vinyl group to form the indole ring.
Caption: General experimental workflow for the catalytic reductive cyclization.
Signaling Pathways and Logical Relationships
The catalytic cycle for the iron-catalyzed reductive cyclization of an o-nitrostyrene intermediate is depicted below. The active iron-hydride species reduces the nitro group, leading to a nitroso intermediate. This intermediate then undergoes an intramolecular hydroamination followed by rearomatization to furnish the indole product.
Caption: Proposed catalytic cycle for iron-catalyzed reductive cyclization.
A Comparative Guide to Reaction Intermediates in Indole Synthesis: The Case of "1-(2-Bromoethyl)-2-nitrobenzene" and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the transient species that govern a chemical reaction is paramount for optimization and control. This guide provides a comparative analysis of the reaction intermediates involved in the synthesis of indoles, with a focus on the pathway originating from "1-(2-bromoethyl)-2-nitrobenzene" and contrasting it with established alternative methods.
The synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry, can be achieved through various synthetic routes. The choice of pathway often dictates the substitution pattern of the final product and is governed by the stability and reactivity of its transient intermediates. While the reductive cyclization of "this compound" offers a direct route to the indole core, a comprehensive characterization of its intermediates remains elusive in publicly available literature. This guide, therefore, presents the proposed mechanistic pathway and compares it with the well-characterized intermediates of classical indole syntheses, providing a framework for further investigation.
Reductive Cyclization of this compound: A Proposed Pathway
The synthesis of indole from "this compound" is proposed to proceed via a reductive cyclization pathway. This method is advantageous due to the ready availability of the starting material and the directness of the route. The reaction is initiated by the reduction of the nitro group, which is a crucial step for the subsequent intramolecular cyclization.
The proposed key intermediates in this pathway are:
-
2-Nitrophenylethyl Radical Anion: The initial step likely involves a single-electron transfer to the nitro group, forming a radical anion.
-
Nitroso Intermediate: Further reduction of the nitro group leads to a nitroso species.
-
Hydroxylamine Intermediate: Subsequent reduction yields a hydroxylamine derivative.
-
2-Aminophenylethyl Bromide: Complete reduction of the nitro group results in the formation of 2-aminophenylethyl bromide. This is a key, isolable intermediate in some cases.
-
Indoline: Intramolecular nucleophilic attack of the amino group on the carbon bearing the bromine atom leads to the formation of the indoline ring.
-
Indole: Aromatization of the indoline ring, typically through oxidation, yields the final indole product.
Due to the high reactivity and short lifetimes of many of these proposed intermediates, their direct spectroscopic observation is challenging and has not been extensively reported.
Comparative Analysis of Reaction Intermediates in Alternative Indole Syntheses
To provide a broader context, this section details the well-established reaction intermediates of four classical indole syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Key Intermediates:
-
Phenylhydrazone: Formed by the condensation of the phenylhydrazine and the carbonyl compound. This is often an isolable intermediate.
-
Enamine (or Ene-hydrazine): Tautomerization of the phenylhydrazone.
-
Di-imine Intermediate: Formed via a[1][1]-sigmatropic rearrangement (Claisen-type) of the enamine.
-
Aminoacetal (or Aminal): Cyclization of the di-imine intermediate.
-
Indolenine: Elimination of ammonia from the aminoacetal leads to the formation of an indolenine, which then tautomerizes to the stable indole.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of aniline or another primary arylamine.
Key Intermediates:
-
α-Arylaminoketone: Formed by the nucleophilic substitution of the halogen or hydroxyl group by the arylamine. This intermediate can often be isolated.
-
1,4-Diphenyl-1,4-dihydropyrazine (a side product): Dimerization of the α-arylaminoketone can lead to this side product.
-
Cyclized Intermediate: Intramolecular electrophilic attack of the carbonyl carbon onto the aniline ring.
-
Indole: Dehydration of the cyclized intermediate leads to the final indole product.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis produces 5-hydroxyindoles from the reaction of a benzoquinone with a β-enamino ester or ketone.
Key Intermediates:
-
Michael Adduct: The reaction initiates with a Michael addition of the enamine to the benzoquinone.
-
Cyclized Hydroquinone Intermediate: Intramolecular nucleophilic attack from the enamine nitrogen onto a carbonyl group of the quinone ring.
-
5-Hydroxyindole: Tautomerization and aromatization of the cyclized intermediate.
Reissert Indole Synthesis
This synthesis involves the reductive cyclization of o-nitrotoluene derivatives with diethyl oxalate.
Key Intermediates:
-
o-Nitrophenylpyruvic Acid Ester: Formed from the condensation of o-nitrotoluene and diethyl oxalate.
-
o-Aminophenylpyruvic Acid: The nitro group is reduced to an amine.
-
Indole-2-carboxylic acid: Intramolecular cyclization of the o-aminophenylpyruvic acid.
-
Indole: Decarboxylation of the indole-2-carboxylic acid.
Data Presentation: A Comparative Overview
| Synthesis Method | Starting Materials | Key Proposed/Characterized Intermediates | Typical Reaction Conditions |
| Reductive Cyclization | This compound | Nitro radical anion, Nitroso, Hydroxylamine, 2-Aminophenylethyl bromide, Indoline | Reducing agents (e.g., SnCl₂, H₂/Pd-C), often under acidic or neutral conditions |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde or Ketone | Phenylhydrazone, Enamine, Di-imine, Aminoacetal, Indolenine | Acid catalysis (e.g., HCl, ZnCl₂, PPA), elevated temperatures |
| Bischler-Möhlau Indole Synthesis | α-Halo- or α-hydroxy-ketone, Aniline | α-Arylaminoketone, Cyclized carbinolamine | High temperatures, often neat or in a high-boiling solvent |
| Nenitzescu Indole Synthesis | Benzoquinone, β-Enamino ester/ketone | Michael adduct, Cyclized hydroquinone | Often performed in acetic acid or other polar solvents |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | o-Nitrophenylpyruvic acid ester, o-Aminophenylpyruvic acid, Indole-2-carboxylic acid | Base for condensation (e.g., NaOEt), followed by reduction (e.g., Zn/AcOH) |
Experimental Protocols for Intermediate Characterization
In Situ Spectroscopic Monitoring
-
Nuclear Magnetic Resonance (NMR) Spectroscopy at Low Temperature (Cryo-NMR):
-
Dissolve the starting material (e.g., this compound) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, THF-d₈).
-
Cool the NMR probe to a temperature where the reaction rate is significantly slowed (e.g., -78 °C).
-
Initiate the reaction by adding the reducing agent (e.g., a solution of NaBH₄) to the cooled NMR tube.
-
Acquire a series of ¹H, ¹³C, and other relevant nuclei NMR spectra over time to observe the disappearance of starting material, the appearance of new signals corresponding to intermediates, and the final product. 2D NMR techniques (e.g., COSY, HSQC) can be used to aid in structure elucidation of the intermediates.
-
-
Stopped-Flow UV-Vis/Fluorescence Spectroscopy:
-
Prepare solutions of the reactants in a suitable solvent.
-
Use a stopped-flow instrument to rapidly mix the reactant solutions.
-
Monitor the change in absorbance or fluorescence at specific wavelengths as a function of time. This can provide kinetic information and help identify intermediates with distinct electronic transitions.
-
Trapping and Ex Situ Analysis
-
Chemical Trapping:
-
Run the reaction in the presence of a trapping agent that is known to react specifically with a suspected intermediate. For example, a radical trap could be used to intercept a radical intermediate.
-
Isolate and characterize the product formed from the reaction of the intermediate and the trapping agent using standard techniques (NMR, MS, etc.).
-
-
Rapid Quenching and Chromatographic Analysis (HPLC-MS):
-
Initiate the reaction and allow it to proceed for a short, defined period.
-
Rapidly quench the reaction by adding a reagent that stops the reaction (e.g., a strong acid or base, or a reducing/oxidizing agent).
-
Immediately analyze the quenched reaction mixture by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate and identify the components, including any trapped intermediates.
-
Visualizing Reaction Pathways
Reductive Cyclization of this compound
Caption: Proposed pathway for indole synthesis from this compound.
Fischer Indole Synthesis
Caption: Key intermediates in the Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
Caption: Reaction pathway of the Bischler-Möhlau indole synthesis.
Nenitzescu Indole Synthesis
Caption: Intermediates in the Nenitzescu synthesis of 5-hydroxyindoles.
Reissert Indole Synthesis
Caption: Key intermediates in the Reissert indole synthesis.
This guide provides a foundational understanding of the proposed intermediates in the chemistry of "this compound" and places it in the context of well-established indole syntheses. Further experimental work, employing the techniques outlined, is necessary to definitively characterize the transient species in the reductive cyclization pathway and to fully harness its synthetic potential.
References
A Comparative Guide to the Synthesis of Substituted Indoles: Evaluating Routes from ortho-Nitroaryl Precursors
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The development of efficient and versatile synthetic routes to substituted indoles is therefore a critical area of research. This guide provides a comparative analysis of several key synthetic methodologies, with a particular focus on routes commencing from ortho-nitroaryl compounds, exemplified by the Leimgruber-Batcho synthesis. We will also explore a hypothetical pathway utilizing "1-(2-bromoethyl)-2-nitrobenzene" and contrast these methods with other classical indole syntheses.
Reductive Cyclization of ortho-Nitroaryl Compounds: The Leimgruber-Batcho Synthesis and Related Pathways
A powerful strategy for indole synthesis involves the reductive cyclization of an ortho-nitroaryl precursor. The most prominent example of this approach is the Leimgruber-Batcho indole synthesis.
The Leimgruber-Batcho synthesis, developed in the 1970s, has become a widely used alternative to the Fischer indole synthesis due to its high yields and mild reaction conditions.[1] The general two-step process begins with the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often an amine like pyrrolidine, to form a β-dialkylamino-2-nitrostyrene (an enamine).[1][2] This intermediate is then subjected to a reductive cyclization to yield the desired indole.[2] A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite.[1][2]
A key advantage of this method is the wide availability of substituted o-nitrotoluenes, allowing for the synthesis of a diverse range of substituted indoles.[2] The reaction conditions for the reductive cyclization are generally mild, which allows for the presence of various functional groups.[2]
Proposed Synthetic Route from this compound
While not a direct starting material for the classical Leimgruber-Batcho synthesis, "this compound" can be envisioned as a precursor for indole synthesis via a related reductive cyclization pathway. A plausible route would involve an initial base-induced elimination of HBr to form 2-vinylnitrobenzene. This intermediate could then undergo reductive cyclization, where the nitro group is reduced to an amino group, which subsequently attacks the vinyl group to form the indole ring.
Caption: Proposed synthesis of indole from this compound.
Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Benzyloxyindole
The following is a representative experimental protocol for the Leimgruber-Batcho synthesis, adapted from Organic Syntheses.[3]
Step A: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in DMF (400 mL), add N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove the volatile components using a rotary evaporator.
-
Dissolve the red residue in methylene chloride (200 mL) and methanol (1.60 L).
-
Concentrate the solution to approximately 1.40 L and then cool to 5°C.
-
Collect the resulting red crystals by filtration and wash with cold methanol (200 mL) to afford the product.
Step B: 4-Benzyloxyindole
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in THF (1 L) and methanol (1 L) at 30°C under nitrogen, add Raney nickel (10 mL).
-
Add 85% hydrazine hydrate (44 mL, 0.75 mol). Vigorous gas evolution will be observed.
-
Maintain the reaction temperature between 45 and 50°C with a water bath. Add additional 85% hydrazine hydrate (44 mL) after 30 minutes and again 1 hour later.
-
After the final addition, maintain the temperature for 2 hours.
-
Cool the mixture to room temperature and remove the catalyst by filtration through Celite, washing with methylene chloride.
-
Evaporate the filtrate and dry the residue by co-evaporation with toluene (500 mL) to yield 4-benzyloxyindole.
Comparative Analysis of Alternative Indole Syntheses
To provide a broader context, the Leimgruber-Batcho synthesis is compared with other classical and widely used methods for preparing substituted indoles.
Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles.[4] It involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an arylhydrazone, which then rearranges and cyclizes upon heating to form the indole.[5]
Caption: General workflow for the Fischer indole synthesis.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a valuable method for the preparation of 7-substituted indoles, which can be difficult to access via other routes.[6] The reaction involves the addition of a vinyl Grignard reagent (3 equivalents) to an ortho-substituted nitroarene.[6] The presence of a bulky ortho substituent is often crucial for the success of the reaction.[6]
Caption: Key stages of the Bartoli indole synthesis.
Reissert Indole Synthesis
The Reissert synthesis involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate. The resulting α-keto ester is then reductively cyclized to afford an indole-2-carboxylic acid, which can be subsequently decarboxylated.[4][5]
Caption: The Reissert indole synthesis pathway.
Quantitative Data and Comparison
The following table provides a comparative summary of the discussed indole syntheses. Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
| Synthesis Method | Starting Materials | Key Reagents | Typical Conditions | Representative Yields | Advantages | Limitations |
| Leimgruber-Batcho | o-Nitrotoluenes | DMFDMA, Pyrrolidine, Reducing Agent (e.g., Raney Ni/N₂H₄) | Step 1: Reflux; Step 2: Mild, often near room temp. | 70-95% | High yields, mild conditions, readily available starting materials, good functional group tolerance.[1][2] | Two-step process. |
| Fischer | Arylhydrazines, Aldehydes/Ketones | Acid Catalyst (e.g., ZnCl₂, PPA, H₂SO₄) | Often harsh, requires heating. | 50-90% | Highly versatile, one-pot potential.[5] | Requires harsh acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones.[4] |
| Bartoli | ortho-Substituted Nitroarenes | Vinyl Grignard Reagents (3 eq.) | Low temperature (-78°C to rt) | 40-70% | Excellent for 7-substituted indoles, short and flexible route.[6][7] | Requires stoichiometric Grignard reagent, often fails without an ortho-substituent.[6] |
| Reissert | o-Nitrotoluenes, Diethyl Oxalate | Base (e.g., NaOEt), Reducing Agent | Step 1: Base catalysis; Step 2: Reductive conditions | 60-80% | Good for preparing indole-2-carboxylic acids.[5] | Multi-step process, requires a final decarboxylation step if the parent indole is desired. |
Conclusion
The synthesis of substituted indoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The Leimgruber-Batcho synthesis stands out as a highly efficient and mild method for a wide range of indoles starting from readily available o-nitrotoluenes. A plausible extension of this reductive cyclization strategy to precursors like "this compound" offers a potentially valuable route to specific indole targets. In comparison, the Fischer synthesis offers great versatility, the Bartoli synthesis provides unique access to 7-substituted indoles, and the Reissert synthesis is well-suited for producing indole-2-carboxylic acids. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
Safety Operating Guide
Navigating the Safe Disposal of 1-(2-Bromoethyl)-2-nitrobenzene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 1-(2-Bromoethyl)-2-nitrobenzene, a compound requiring careful management due to its hazardous properties.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations. This compound is classified as a hazardous substance, and its disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management approach for hazardous waste.[1][2]
Key Hazard Information:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.[5]
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters that must be considered for the disposal of this compound. Note that specific limits and requirements can vary significantly based on jurisdictional regulations.
| Parameter | Guideline Value | Regulatory Framework | Citation |
| EPA Hazardous Waste Number | Varies based on characteristics (e.g., D001, D002) | 40 CFR Part 261 | [6] |
| Generator Category | Based on monthly hazardous waste generation | 40 CFR Part 262 | [2] |
| < 100 kg/month (Very Small Quantity Generator) | |||
| 100-1000 kg/month (Small Quantity Generator) | |||
| > 1000 kg/month (Large Quantity Generator) | |||
| Container Labeling | "Hazardous Waste" with accumulation start date | 40 CFR 262.15-17 | [6] |
| On-site Accumulation Time Limit | Varies by generator status (e.g., up to 180 days for SQGs) | 40 CFR 262.15-17 | [6] |
Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products like nitrogen oxides and hydrogen bromide gas.[3][7]
Methodology:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the accumulation of this compound waste. The container must be compatible with the chemical.
-
Label the container with "Hazardous Waste," the chemical name, and the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area has secondary containment to manage potential spills.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and transport.
-
Provide the disposal company with the SDS and any other relevant information about the waste.
-
Complete a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility.[6]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be handled as hazardous waste unless they are triple-rinsed.[7]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. youtube.com [youtube.com]
- 2. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Operational Guide for 1-(2-Bromoethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 1-(2-Bromoethyl)-2-nitrobenzene, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the handling of this compound (CAS No. 16793-89-8). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Summary of Safety and Physical Data
| Property | Value | Reference |
| Chemical Name | This compound | ECHEMI SDS |
| Synonyms | 2-Nitrophenethyl bromide | [1] |
| CAS Number | 16793-89-8 | [1] |
| Molecular Formula | C8H8BrNO2 | BLDpharm |
| Molecular Weight | 230.06 g/mol | BLDpharm |
| Physical State | Data not available | |
| GHS Hazard Statements | Data not available | |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |
| Permissible Exposure Limits (PEL) | No data available | |
| Short-Term Exposure Limit (STEL) | No data available | [1] |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is mandatory when working with this compound.
Engineering Controls
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection:
-
Wear impervious, flame-retardant clothing.
-
Handle the chemical with gloves that have been inspected for integrity prior to use. While specific glove material recommendations are not available, nitrile gloves are generally recommended for incidental splash protection against a variety of chemicals. For prolonged or direct contact, consult a glove selection chart or the manufacturer's resistance data.
-
Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
-
-
Respiratory Protection: If a risk assessment indicates the potential for inhalation of dusts, mists, or vapors, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.
Handling Procedures
-
Avoid the formation of dust and aerosols.[2]
-
Do not breathe mist, gas, or vapors.
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Keep the container tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store locked up.[1]
-
Incompatible materials include strong oxidizing agents and strong bases.[2][3]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
Waste Collection
-
Collect waste in suitable, closed, and clearly labeled containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4]
-
Do not allow the chemical to enter drains or the environment.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
